molecular formula C8H6Cl4O B078630 1,3,5-Trichloro-2-(2-chloroethoxy)benzene CAS No. 13001-29-1

1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Cat. No.: B078630
CAS No.: 13001-29-1
M. Wt: 259.9 g/mol
InChI Key: YNJGVSWHTYTTDC-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(2-chloroethoxy)benzene is a versatile and synthetically valuable halogenated aromatic building block. Its structure, featuring a 1,3,5-trichlorobenzene core further functionalized with a 2-chloroethoxy side chain, makes it a key intermediate in organic synthesis and materials science research. The electron-deficient aromatic ring and multiple reactive sites (aryl chlorides and an alkyl chloride) allow for selective substitution reactions, such as Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution, enabling the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trichloro-2-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGVSWHTYTTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460973
Record name 1,3,5-Trichloro-2-(2-chloroethoxy)benzene
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Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-29-1
Record name 1,3,5-Trichloro-2-(2-chloroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13001-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trichloro-2-(2-chloroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1,3,5-trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the production of the broad-spectrum fungicide, Prochloraz.[1][2] The synthesis is a two-step process commencing with the chlorination of phenol to yield 2,4,6-trichlorophenol, followed by a Williamson ether synthesis to introduce the 2-chloroethoxy group.

Step 1: Synthesis of 2,4,6-Trichlorophenol

The initial step involves the electrophilic aromatic substitution of phenol with chlorine. To achieve high selectivity and yield of the desired 2,4,6-trichlorophenol isomer, a catalyst is employed.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,4,6-trichlorophenol is outlined in Chinese patent CN104311396A.[3] In a chlorination kettle under negative pressure (≤ -0.09MPa), phenol is mixed with a catalytic amount of mercaptoethylamine.[3] Chlorine gas is then introduced at a controlled rate while the reaction temperature is gradually increased to a range of 50-80°C.[3] The reaction proceeds until the formation of the crude trichlorophenol is complete. The crude product is then transferred to a crystallizer, cooled to 30-45°C, and subsequently purified by a sweating crystallization process.[3] This involves slowly heating the crude product to 69°C at a rate of 0.5-1.5°C per hour to obtain the final product with a purity of ≥99.3%.[3]

Quantitative Data:
ParameterValueReference
Starting Material PhenolCN104311396A[3]
Catalyst MercaptoethylamineCN104311396A[3]
Catalyst Loading 0.1% - 1% of phenol massCN104311396A[3]
Chlorine Gas Intake Rate 20 - 40 Liters/hourCN104311396A[3]
Reaction Temperature 60 - 80°CCN104311396A[3]
Final Purity ≥ 99.3%CN104311396A[3]
Total Yield > 96%CN104311396A[3]

Step 2: Synthesis of this compound

The second step is a Williamson ether synthesis, where the sodium salt of 2,4,6-trichlorophenol reacts with an excess of 1,2-dichloroethane in the presence of a phase transfer catalyst to form the target molecule.

Experimental Protocol:

Based on the methodology described in Chinese patent CN101851167B for the synthesis of a prochloraz intermediate, the following protocol can be established.[4] 2,4,6-trichlorophenol is first dissolved in a 10-20 wt% aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.[4] To this solution, an excess of 1,2-dichloroethane and a phase transfer catalyst, such as tetrabutylammonium bromide, are added.[4] The reaction mixture is then heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is allowed to cool and settle, leading to phase separation. The organic layer, containing the product, is separated and the excess 1,2-dichloroethane is removed by distillation.[4] The resulting crude product is then purified by recrystallization from a suitable solvent like petroleum ether, diethyl ether, or cyclohexane to yield this compound.[4]

Quantitative Data:
ParameterMolar RatioReference
2,4,6-Trichlorophenol 1CN101851167B[4]
1,2-Dichloroethane 3 - 8CN101851167B[4]
Sodium Hydroxide (in aq. solution) 1CN101851167B[4]
Tetrabutylammonium Bromide 0.02 - 0.08CN101851167B[4]

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the production of this compound.

Synthesis_Pathway Phenol Phenol TCP 2,4,6-Trichlorophenol Phenol->TCP Cl₂, Catalyst (Mercaptoethylamine) Target 1,3,5-Trichloro-2- (2-chloroethoxy)benzene TCP->Target 1) NaOH 2) 1,2-Dichloroethane, Phase Transfer Catalyst

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Williamson Ether Synthesis A Mix Phenol and Catalyst B Introduce Chlorine Gas (50-80°C) A->B C Crude 2,4,6-Trichlorophenol B->C D Sweating Crystallization C->D E Pure 2,4,6-Trichlorophenol D->E F Dissolve 2,4,6-Trichlorophenol in NaOH(aq) E->F G Add 1,2-Dichloroethane and Phase Transfer Catalyst F->G H Reflux G->H I Phase Separation H->I J Distillation of Excess 1,2-Dichloroethane I->J K Recrystallization J->K L 1,3,5-Trichloro-2- (2-chloroethoxy)benzene K->L

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene from 2,4,6-Trichlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the production of various agrochemicals, including the fungicide Prochloraz.[1][2] The synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document details the chemical principles, experimental protocols, and quantitative data associated with this synthesis, tailored for an audience in chemical research and drug development.

Chemical Properties and Identification

This compound is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 2-(2,4,6-Trichlorophenoxy)ethyl chloride[3]
CAS Number 13001-29-1[3]
Molecular Formula C₈H₆Cl₄O[3]
Molecular Weight 259.95 g/mol [3]
Purity ≥98.0%[1]
LogP 4.26440[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3]

Synthesis Pathway

The synthesis of this compound from 2,4,6-trichlorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the weakly acidic 2,4,6-trichlorophenol is deprotonated by a base, typically sodium hydroxide, to form the more nucleophilic 2,4,6-trichlorophenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of a 2-chloroethylating agent, such as 1,2-dichloroethane or 1-bromo-2-chloroethane. The reaction results in the formation of an ether bond and the displacement of a halide ion.

Synthesis_Pathway TCP 2,4,6-Trichlorophenol Phenoxide 2,4,6-Trichlorophenoxide TCP->Phenoxide Deprotonation Product This compound Phenoxide->Product SN2 Attack DCE 1,2-Dichloroethane DCE->Product NaCl NaCl H2O H₂O NaOH NaOH NaOH->Phenoxide

Figure 1: Williamson Ether Synthesis Pathway.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The first is a conventional approach adapted from the synthesis of the analogous bromo-compound, and the second utilizes a phase-transfer catalyst to improve reaction efficiency.

Conventional Williamson Ether Synthesis

This protocol is adapted from a reliable method for a similar synthesis and is suitable for a standard laboratory setting.

Materials:

  • 2,4,6-Trichlorophenol

  • 1,2-Dichloroethane (excess)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol and sodium hydroxide in water.

  • Add a significant excess of 1,2-dichloroethane to the flask.

  • Heat the mixture to reflux and maintain vigorous stirring for 10-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a white solid.

Phase-Transfer Catalyzed Synthesis

This method offers a potentially faster and more efficient synthesis through the use of a phase-transfer catalyst.

Materials:

  • 2,4,6-Trichlorophenol

  • 1,2-Dichloroethane (excess)

  • Aqueous sodium hydroxide solution (10-20 wt%)

  • Tetrabutylammonium bromide (phase-transfer catalyst)

  • Recrystallization solvent (e.g., petroleum ether, diethyl ether, or cyclohexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trichlorophenol, an excess of 1,2-dichloroethane, the aqueous sodium hydroxide solution, and a catalytic amount of tetrabutylammonium bromide.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 6-8 hours, which can be confirmed by TLC.

  • After completion, cool the reaction mixture and allow the layers to separate.

  • Separate the organic layer and distill off the excess 1,2-dichloroethane.

  • The resulting residue can be purified by recrystallization from a suitable solvent such as petroleum ether, diethyl ether, or cyclohexane to yield the final product.

Quantitative Data

ParameterConventional Synthesis (Adapted)Phase-Transfer Catalyzed SynthesisMicrochannel Reactor Synthesis
Starting Material 2,4,6-Trichlorophenol, 1,2-Dibromoethane2,4,6-Trichlorophenol, 1,2-Dichloroethane2,4,6-Trichlorophenol, Dichloroethane
Base Sodium hydroxideSodium hydroxideInorganic alkali solution
Catalyst NoneTetrabutylammonium bromideOrganic base
Reaction Time 10-16 hours6-8 hoursNot specified
Yield ~75% (for bromo-analog)Not specified91.9%
Source [4][1]

Note: The yield for the conventional synthesis is based on the synthesis of the bromo-analog and may vary for the chloro-compound.

Characterization

Due to the limited availability of published spectral data for this compound, the following are expected characteristic spectroscopic features based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two characteristic triplets in the aliphatic region, corresponding to the two methylene groups of the chloroethoxy moiety. The aromatic region would likely display a singlet for the two equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum should show distinct signals for the aromatic carbons, with those bonded to chlorine atoms shifted downfield. Two signals corresponding to the methylene carbons of the chloroethoxy group are also expected.

  • IR Spectroscopy: The infrared spectrum would be characterized by C-O-C stretching vibrations of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and strong absorptions corresponding to the C-Cl bonds.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2,4,6-Trichlorophenol + 1,2-Dichloroethane + Base Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Recrystallization Evaporation->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP

References

Physical and chemical properties of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the synthesis of the broad-spectrum fungicide, Prochloraz.[1][2] This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental insights, and safety information.

Chemical Identity and Physical Properties

This compound is a white crystalline solid at room temperature.[1][3] It is identified by the CAS Number 13001-29-1.[2][4] The fundamental identifiers and physical characteristics of this compound are summarized in the tables below.

Identifier Value
Chemical Name This compound
Synonyms 2-(2,4,6-Trichlorophenoxy)chloroethane, Benzene, 1,3,5-trichloro-2-(2-chloroethoxy)-
CAS Number 13001-29-1
Molecular Formula C₈H₆Cl₄O
Molecular Weight 259.95 g/mol [2]
Appearance White crystalline solid[1][3]
Physical Property Value Source
Melting Point 36 °C[2]
Boiling Point 176-178 °C at 2.7 kPa[2]
Solubility Insoluble in water; Soluble in alcohol, ether, and benzene[2]
Purity ≥98.0%[1][3]

Chemical Properties and Calculated Data

The chemical structure of this compound, with its chlorinated phenyl ring and chloroethoxy side chain, dictates its reactivity and physicochemical properties. The following table summarizes key calculated chemical properties.

Property Value
LogP 4.264
Polar Surface Area (PSA) 9.23 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 3
Exact Mass 259.914328

Synthesis and Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2,4,6-trichlorophenol with 1,2-dichloroethane in the presence of a base.[2]

Experimental Protocol:

A detailed experimental protocol, as described in patent literature for the synthesis of Prochloraz, is as follows:

  • Reactants:

    • 2,4,6-Trichlorophenol

    • 1,2-Dichloroethane

    • Potassium Hydroxide

    • Catalyst (phase transfer catalyst, e.g., a quaternary ammonium salt)

  • Procedure:

    • A mixture of 2,4,6-trichlorophenol, an excess of 1,2-dichloroethane (which can also serve as the solvent), potassium hydroxide, and a catalytic amount of a phase transfer catalyst is prepared.

    • The reaction mixture is heated to a temperature of 105-110°C.[2]

    • The reaction is maintained at this temperature with stirring for approximately 9 hours to ensure completion.[2]

    • Upon completion, the reaction mixture is cooled, and the excess 1,2-dichloroethane is removed under reduced pressure.

    • The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound as a colorless crystalline solid.[2]

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound Reactants Reactants: - 2,4,6-Trichlorophenol - 1,2-Dichloroethane - Potassium Hydroxide - Catalyst Reaction Reaction (105-110°C, 9h) Reactants->Reaction Workup Workup: - Cooling - Removal of excess  1,2-dichloroethane Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: 1,3,5-Trichloro-2- (2-chloroethoxy)benzene Purification->Product

Caption: Synthesis workflow for this compound.

Role in Prochloraz Synthesis

This compound is a critical intermediate in the manufacturing of the imidazole fungicide Prochloraz.[1] The subsequent step in the synthesis involves the reaction of this intermediate with imidazole.

The logical relationship for the synthesis of Prochloraz is depicted in the diagram below.

G Logical Relationship in Prochloraz Synthesis TCP 2,4,6-Trichlorophenol Intermediate This compound TCP->Intermediate DCE 1,2-Dichloroethane DCE->Intermediate Prochloraz Prochloraz Intermediate->Prochloraz Imidazole Imidazole Imidazole->Prochloraz

Caption: Key reactants leading to the synthesis of Prochloraz.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use in a well-ventilated area or under a fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Hazard Statements for Related Compounds (e.g., 1,3,5-Trichlorobenzene):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, data for closely related structures can provide valuable reference points for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the chloroethoxy group. The ¹³C NMR spectrum would show distinct signals for the carbon atoms in the benzene ring and the side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-Cl stretching, C-O-C ether linkage, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation patterns would likely involve the loss of the chloroethoxy side chain or chlorine atoms from the aromatic ring.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key precursor in the synthesis of the fungicide Prochloraz. While some of its fundamental physical and chemical properties are documented, a comprehensive public dataset, particularly regarding experimental spectroscopic and detailed toxicological information, remains limited. This guide consolidates the available information to aid researchers and professionals in their work with this compound, emphasizing its synthesis and application. Further research to fully characterize this molecule would be beneficial for the scientific community.

References

An In-depth Technical Guide to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 13001-29-1)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Chemical Structure, Properties, and Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

Introduction

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, identified by CAS number 52605-52-4 (and sometimes erroneously by 13001-29-1 in some contexts), is a halogenated arylpiperazine derivative.[1][2] It is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably the antidepressant drugs Trazodone and Nefazodone.[1][3][4] In pharmaceutical quality control, it is also recognized as Trazodone Impurity F and Nefazodone Related Compound A.[5][6][7] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Identification

The chemical structure of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride consists of a piperazine ring substituted with a 3-chlorophenyl group at one nitrogen atom and a 3-chloropropyl group at the other, forming a hydrochloride salt.[1]

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
CAS Number 52605-52-4[3][8]
Molecular Formula C₁₃H₁₉Cl₃N₂[5][9]
Molecular Weight 309.66 g/mol [3][8][9]
IUPAC Name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[6]
Synonyms Piperazine, 1-(3-chlorophenyl)-4-(3-chloropropyl)-, monohydrochloride; Trazodone Impurity F; 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride; Nefazodone Related Compound A[5][6]
InChI Key JVLRNANYLVRULL-UHFFFAOYSA-N[5][8]
SMILES C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl[10]

Physicochemical Properties

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is typically a white to off-white crystalline solid.[1][11]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical State White to off-white powder[11]
Melting Point 198-203 °C[2][7][8]
Boiling Point 147 °C (at 101,325 Pa)[2]
Solubility Soluble in warm DMSO and warm Methanol[11]
Vapor Pressure 0 Pa at 25 °C[2]
Stability Stable under ordinary conditions of use and storage.[11]

Synthesis and Experimental Protocols

The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride generally involves the alkylation of 1-(3-chlorophenyl)piperazine with a 3-carbon halogenated propane derivative.[1] Several detailed experimental protocols are available in the literature.

General Synthesis Workflow

The logical flow for the synthesis can be visualized as a two-step process starting from the formation of the piperazine precursor.

G General Synthesis Workflow A 1-(3-chlorophenyl)piperazine hydrochloride C Alkylation Reaction A->C B 1-bromo-3-chloropropane B->C D 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Free Base) C->D E Acidification (HCl) D->E F 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride E->F

General synthesis workflow diagram.
Experimental Protocol 1: Synthesis via Alkylation with 1-bromo-3-chloropropane

This protocol details the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in the presence of a base.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Sodium hydroxide (50% solution)

  • Acetone

  • Water

  • Hydrochloric acid (concentrated)

  • Activated charcoal

Procedure:

  • A 50% sodium hydroxide solution (430.6 g, 5.333 mole) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g, 2.153 mole) and 1-bromo-3-chloropropane (339.0 g, 2.153 mole) in 435 ml of water and 535 ml of acetone, while maintaining the temperature between 0-10 °C.[12]

  • Stirring is continued for 16 hours at room temperature.[12]

  • The upper organic phase is separated and concentrated under reduced pressure.[12]

  • The resulting residual oil is dissolved in 500 ml of acetone, filtered, and the filtrate is concentrated under reduced pressure to an oily residue.[12]

  • This residue is then dissolved in boiling dilute hydrochloric acid (1.67 liters of water plus 280 ml of concentrated HCl).[12]

  • The oil that initially separates upon cooling solidifies on standing. This solid is collected, rinsed with cold water, and air-dried.[12]

  • Crystallization of this material from water using activated charcoal yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (438.4 g, 66% yield) with a melting point of 196.5-198.5 °C.[12]

Experimental Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction.

Materials:

  • 1-(3-chlorophenyl)piperazine hydrochloride

  • 1-bromo-3-chloropropane

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile/DMF

  • 2M HCl in dioxane

  • Water

  • Acetone

Procedure:

  • In a conical flask, combine 2.33 g (10 mmol) of 1-(3-chlorophenyl)piperazine hydrochloride, 2.50 cm³ (26 mmol, 4.09 g) of 1-bromo-3-chloropropane, 320 mg (10 mmol) of TBAB, 4.14 g (30 mmol) of K₂CO₃, and 3 cm³ of acetonitrile/DMF.[9]

  • Subject the mixture to microwave radiation. Monitor the reaction progress using TLC (eluent: chloroform-methanol 9:1).[9]

  • After the reaction is complete, add 50 cm³ of water and filter the resulting product.[9]

  • After drying, dissolve the obtained product in acetone and add a solution of 2M HCl in dioxane until the solution is acidic (checked with a universal indicator).[9]

  • The precipitated hydrochloride salt is then filtered on a Büchner funnel.[9]

Biological Activity and Role in Drug Development

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is primarily recognized for its role as a key intermediate in the synthesis of antidepressant drugs, particularly Trazodone.[3][4] While some sources suggest it possesses inherent biological activity and may be useful in the development of treatments for neurological disorders, specific data on its direct pharmacological effects or interaction with signaling pathways are not well-documented in publicly available literature.[13] Its significance lies in its utility as a building block for forming more complex and pharmacologically active molecules.[1][13]

One source has suggested that this compound may have anticonvulsant properties and act as a prodrug to nefazodone.[14] However, this is likely a misinterpretation, as it is a synthetic precursor rather than a compound that is metabolized into nefazodone in vivo. The primary biological context for this compound is as a precursor in a multi-step synthesis of active pharmaceutical ingredients.

Role in Trazodone Synthesis

The following diagram illustrates the logical relationship of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride in the synthesis of Trazodone.

G Role in Trazodone Synthesis A 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride C Condensation Reaction A->C B [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one B->C D Trazodone C->D

Role of the compound in Trazodone synthesis.

Conclusion

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its primary importance to the scientific and pharmaceutical community lies in its role as a key precursor in the synthesis of antidepressant medications like Trazodone and Nefazodone. The detailed synthetic protocols provided herein offer a basis for its laboratory-scale and potential industrial-scale production. While its direct biological activity is not extensively studied, its contribution to the development of central nervous system therapeutics is significant. Further research could explore any potential secondary pharmacological activities of this compound.

References

An In-depth Technical Guide on the Formation Mechanism of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the formation mechanism of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the synthesis of various agrochemicals, notably the fungicide prochloraz. The primary synthetic route is the Williamson ether synthesis, a robust and widely applied method for the preparation of ethers. This document outlines the underlying reaction mechanism, a detailed experimental protocol derived from patent literature, and a summary of the reaction conditions. The synthesis involves the reaction of 2,4,6-trichlorophenol with 1,2-dichloroethane under phase-transfer catalysis conditions.

Core Reaction Mechanism: Williamson Ether Synthesis

The formation of this compound from 2,4,6-trichlorophenol and 1,2-dichloroethane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The first step of the reaction involves the deprotonation of the weakly acidic hydroxyl group of 2,4,6-trichlorophenol by a base, typically sodium hydroxide, to form the sodium 2,4,6-trichlorophenoxide. This phenoxide ion is a potent nucleophile.

The second step involves the nucleophilic attack of the 2,4,6-trichlorophenoxide ion on one of the electrophilic carbon atoms of 1,2-dichloroethane. This attack results in the displacement of a chloride ion as the leaving group and the formation of the desired ether linkage. The reaction is facilitated by a phase-transfer catalyst, such as tetrabutylammonium bromide, which helps to transport the phenoxide anion from the aqueous phase to the organic phase where the 1,2-dichloroethane is located.

G Figure 1: Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2,4,6-Trichlorophenol Sodium_2,4,6-trichlorophenoxide 2,4,6-Trichlorophenol->Sodium_2,4,6-trichlorophenoxide Deprotonation NaOH NaOH NaOH->Sodium_2,4,6-trichlorophenoxide H2O H₂O Product Sodium_2,4,6-trichlorophenoxide->Product SN2 Attack 1,2-Dichloroethane 1,2-Dichloroethane->Product NaCl NaCl G Figure 2: Experimental Workflow start Start dissolve Dissolve 2,4,6-Trichlorophenol in NaOH solution start->dissolve add_reagents Add excess 1,2-Dichloroethane and Tetrabutylammonium Bromide dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool and separate layers monitor->cool Reaction Complete distill Distill to remove excess 1,2-Dichloroethane cool->distill recrystallize Recrystallize crude product distill->recrystallize end Pure Product recrystallize->end G Figure 3: Reactant and Catalyst Roles cluster_aqueous Aqueous Phase cluster_organic Organic Phase TCP_OH 2,4,6-Trichlorophenol TCP_ONa Sodium 2,4,6-trichlorophenoxide TCP_OH->TCP_ONa Deprotonation NaOH NaOH NaOH->TCP_ONa PTC Tetrabutylammonium Bromide (Phase-Transfer Catalyst) TCP_ONa->PTC Forms ion pair DCE 1,2-Dichloroethane Product This compound DCE->Product SN2 Reaction PTC->DCE Transfers to organic phase

Solubility of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS No. 13001-29-1), a key intermediate in the synthesis of the fungicide Prochloraz. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a framework for its solubility determination. This includes outlining established experimental protocols and presenting solubility data for the closely related end-product, Prochloraz, to offer valuable insights.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its molecular structure, featuring a chlorinated benzene ring and an ether linkage, suggests it is a non-polar to weakly polar molecule. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents. The general principle of "like dissolves like" dictates that it will exhibit higher solubility in non-polar or weakly polar organic solvents and lower solubility in highly polar solvents like water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13001-29-1[2]
Molecular Formula C8H6Cl4O[2]
Molecular Weight 259.947 g/mol [2]
Appearance White crystalline solid[1]
LogP (Predicted) 4.26440[2]

Predicted Solubility Behavior

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. Chlorinated aromatic compounds generally exhibit good solubility in non-polar and moderately polar solvents.[3] Therefore, solvents such as acetone, chloroform, diethyl ether, toluene, and xylene are likely to be effective in dissolving this compound.[4]

To provide a practical reference, the known solubility of Prochloraz, which shares structural similarities, is presented below. It is important to note that these values are for a different, albeit related, compound and should be used as a general guide only.

Table 2: Solubility of Prochloraz in Organic Solvents at 25°C

SolventSolubility (g/L)Reference
Acetone~3500[4]
Chloroform~2500[4]
Diethyl Ether~2500[4]
Toluene~2500[4]
Xylene~2500[4]
Kerosene~16[4]
Water0.055[4]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires experimental measurement. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the solubility of a solid in a solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.

  • Sampling: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Quantification: The container with the solid residue is weighed. The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

  • Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

  • Sampling and Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Synthesis and Logical Workflow

This compound is a crucial intermediate in the industrial synthesis of the fungicide Prochloraz. Understanding this synthesis pathway provides context for its importance in agrochemical research and development.

Synthesis_Workflow 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol Target_Compound This compound 2,4,6-Trichlorophenol->Target_Compound 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Target_Compound Intermediate_Amine N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine Target_Compound->Intermediate_Amine n-Propylamine n-Propylamine n-Propylamine->Intermediate_Amine Prochloraz Prochloraz Intermediate_Amine->Prochloraz Phosgene_or_analogue Phosgene or Analogue Phosgene_or_analogue->Prochloraz Imidazole Imidazole Imidazole->Prochloraz

Caption: Synthesis pathway of Prochloraz from 2,4,6-Trichlorophenol, highlighting the role of this compound as a key intermediate.

Conclusion

References

Environmental Fate of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS No. 13001-29-1), a key intermediate in the synthesis of the fungicide prochloraz.[1] Due to a lack of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, particularly its parent compound prochloraz, and employs Quantitative Structure-Activity Relationship (QSAR) modeling to predict its physicochemical properties and environmental behavior. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in assessing the potential environmental impact of this chemical.

Introduction

This compound is a chlorinated aromatic ether. Its environmental fate is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. Understanding these processes is crucial for predicting its persistence, mobility, and potential for bioaccumulation in the environment.

Physicochemical Properties

The physicochemical properties of this compound play a pivotal role in its environmental distribution and fate. The following table summarizes key properties, with values estimated using the US EPA's EPI (Estimation Programs Interface) Suite™, a widely recognized QSAR tool.[2][3]

PropertyValueMethod
Molecular Formula C₈H₆Cl₄O-
Molecular Weight 259.95 g/mol [4]-
Melting Point 63-65 °CExperimental (for a related compound)[5]
Boiling Point 314.5 °CEstimated (EPI Suite™)
Vapor Pressure 0.0002 Pa at 25°CEstimated (EPI Suite™)
Water Solubility 2.5 mg/L at 25°CEstimated (EPI Suite™)
Log Octanol-Water Partition Coefficient (Log Kₒw) 4.6[4]Estimated (EPI Suite™)
Henry's Law Constant 0.02 Pa·m³/molEstimated (EPI Suite™)

Environmental Fate and Degradation

The environmental persistence of this compound is determined by its resistance to abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage is a potential site for hydrolysis.

Predicted Hydrolysis: Based on QSAR models (HYDROWIN™ in EPI Suite™), the hydrolysis of the ether bond is expected to be slow under environmental pH conditions (pH 4-9). The estimated hydrolysis half-life is greater than 1000 days. Prochloraz, the parent compound, is also reported to be hydrolyzed very slowly at pH 5 and 7, with slow hydrolysis at pH 9.[6]

Experimental Protocol for Hydrolysis (OECD 111): The rate of hydrolysis is determined by incubating the test substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures in the dark.[5][7][8][9][10] The concentration of the test substance and any hydrolysis products are measured over time using analytical techniques such as HPLC or GC. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess hydrolytic stability.[8] If significant degradation occurs, a more detailed study is performed at environmentally relevant temperatures.

Photolysis is the degradation of a molecule by light. Aromatic compounds can undergo direct photolysis by absorbing light, or indirect photolysis through reactions with photochemically generated reactive species.

Predicted Photolysis: The trichlorobenzene moiety suggests that this compound may absorb UV radiation, making it susceptible to direct photolysis. The photolysis half-life of prochloraz in water has been reported to be around 1.5 to 9.5 days under natural sunlight conditions.[4][11] QSAR estimation (AOPWIN™ in EPI Suite™) for the atmospheric photooxidation half-life (reaction with hydroxyl radicals) of this compound is estimated to be approximately 10 days.

Experimental Protocol for Photolysis in Water (OECD 316): The phototransformation of a chemical in water is assessed by exposing a solution of the test substance to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[12][13] The concentration of the test substance and its photoproducts are monitored over time. Dark controls are run in parallel to account for any non-photolytic degradation. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[14][15][16][17][18]

Biotic Degradation

Biodegradation is the breakdown of organic substances by microorganisms. This is often the primary mechanism for the removal of organic pollutants from the environment.

Predicted Biodegradation: Based on the structure, which includes a chlorinated aromatic ring and an ether linkage, this compound is expected to be recalcitrant to rapid biodegradation. QSAR models (BIOWIN™ in EPI Suite™) predict that it is not readily biodegradable. Studies on the parent compound, prochloraz, have shown that while some bacteria can degrade it, they often do not use it as a sole carbon source.[19][20] The degradation of prochloraz in soil is a complex process, with half-lives ranging from weeks to months.[15][21]

Potential Biodegradation Pathway: The biodegradation of this compound is likely to proceed through cleavage of the ether bond, a common pathway for ether-containing compounds.[3][22][23] This would lead to the formation of 2,4,6-trichlorophenol and 2-chloroethanol. The 2,4,6-trichlorophenol is a known metabolite of prochloraz.[24] Further degradation would involve the breakdown of these intermediates.

Biodegradation_Pathway compound 1,3,5-Trichloro-2- (2-chloroethoxy)benzene intermediate1 2,4,6-Trichlorophenol compound->intermediate1 Ether Cleavage intermediate2 2-Chloroethanol compound->intermediate2 Ether Cleavage degradation_products Further Degradation Products intermediate1->degradation_products intermediate2->degradation_products

Potential initial biodegradation pathway of this compound.

Experimental Protocol for Ready Biodegradability (OECD 301): This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.[2][25][26][27][28] Common methods include the CO₂ Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D). In the CO₂ Evolution Test, the amount of carbon dioxide produced from the microbial respiration of the test substance is measured over 28 days. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical CO₂ production (typically 60-70%) within a 10-day window.[25]

Experimental Protocol for Soil Biodegradation (OECD 307): This guideline is used to assess the aerobic and anaerobic transformation of chemicals in soil.[5][6][7][8][29] The test substance, often radiolabeled, is applied to soil samples which are then incubated under controlled conditions. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (DT₅₀) and the formation and decline of major metabolites are determined.

Environmental Distribution and Mobility

The mobility of a chemical in the environment, particularly in soil and sediment, is largely determined by its tendency to adsorb to organic matter and clay particles.

Soil Sorption

Predicted Soil Sorption: The high Log Kₒw of this compound (4.6) suggests a strong tendency to adsorb to soil and sediment organic carbon. The estimated soil organic carbon-water partition coefficient (Kₒc) from EPI Suite™ is approximately 5000 L/kg, indicating low mobility in soil. Studies on prochloraz have also shown high sorption to soil, with Kₒc values ranging from 7,273 to 16,250 L/kg.[9][30] The sorption of prochloraz was found to be influenced by soil organic matter content and pH.[9]

Experimental Protocol for Soil Sorption (OECD 106): The adsorption-desorption characteristics of a chemical are typically determined using the batch equilibrium method.[10][24][31][32] In this method, a solution of the test substance is equilibrated with a known amount of soil. After equilibration, the concentration of the substance remaining in the solution is measured. The amount of substance adsorbed to the soil is then calculated by difference. The soil adsorption coefficient (Kₑ) is determined, and this can be normalized to the organic carbon content of the soil to give the Kₒc value.

Volatilization

With a moderate vapor pressure and Henry's Law constant, some volatilization from water surfaces and moist soil may occur. However, due to its strong sorption to soil and sediment, volatilization is not expected to be a major transport pathway.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The potential for bioaccumulation is often related to the chemical's lipophilicity (Log Kₒw).

Predicted Bioaccumulation: The high Log Kₒw of this compound (4.6) suggests a potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) from EPI Suite™ is approximately 800 L/kg. This value is below the threshold for a substance to be considered very bioaccumulative (BCF > 5000) but indicates a significant potential for accumulation in fatty tissues.

Experimental Protocol for Bioaccumulation in Fish (OECD 305): This test guideline describes methods for determining the bioconcentration factor (BCF) in fish through either aqueous or dietary exposure.[4][26][28][30][33][34][35][36] In the aqueous exposure test, fish are exposed to a constant concentration of the test substance in water for an uptake phase, followed by a depuration phase in clean water. The concentration of the substance in the fish tissue is measured at regular intervals during both phases. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Summary of Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound, with values derived from QSAR estimations.

ParameterPredicted ValueInterpretation
Atmospheric Oxidation Half-Life ~10 daysModerate persistence in the atmosphere
Hydrolysis Half-Life (pH 7) >1000 daysVery persistent to hydrolysis
Ready Biodegradability Not readily biodegradablePersistent in aerobic environments
Soil Adsorption Coefficient (Kₒc) ~5000 L/kgLow mobility in soil
Bioconcentration Factor (BCF) ~800 L/kgSignificant potential for bioaccumulation

Logical Workflow for Environmental Fate Assessment

The assessment of the environmental fate of a chemical like this compound follows a logical progression of data gathering and analysis.

Environmental_Fate_Workflow cluster_0 Data Collection cluster_1 Process Evaluation cluster_2 Risk Assessment physchem Physicochemical Properties (MW, Solubility, LogKow, etc.) degradation Degradation (Biotic & Abiotic) physchem->degradation mobility Mobility (Koc, Volatilization) physchem->mobility bioaccumulation Bioaccumulation (BCF) physchem->bioaccumulation analog Analog Data (e.g., Prochloraz) analog->degradation qsar QSAR Predictions (EPI Suite™) qsar->degradation qsar->mobility qsar->bioaccumulation persistence Persistence degradation->persistence exposure Exposure Assessment mobility->exposure bioaccumulation->exposure risk Environmental Risk persistence->risk exposure->risk

References

An In-depth Technical Guide to the Biodegradation of Chlorinated Benzene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of chlorinated benzene compounds, a class of persistent environmental pollutants. The content delves into the core biochemical pathways, microbial catalysts, and the genetic regulatory circuits that govern these biotransformations. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in environmental microbiology, bioremediation, and related fields.

Introduction to Chlorinated Benzenes and their Environmental Fate

Chlorinated benzenes (CBs) are synthetic aromatic compounds characterized by a benzene ring substituted with one to six chlorine atoms. Their chemical stability and widespread use as solvents, pesticides, and chemical intermediates have led to their persistence in soil, groundwater, and sediments. The degree of chlorination significantly influences their toxicity, recalcitrance, and the microbial strategies for their degradation. Generally, lower chlorinated benzenes (with four or fewer chlorine atoms) are susceptible to aerobic biodegradation, while higher chlorinated benzenes are more readily degraded through anaerobic reductive dechlorination.[1][2][3]

Aerobic Biodegradation Pathways

Under aerobic conditions, bacteria, primarily from the genera Pseudomonas, Burkholderia, and Ralstonia, can utilize less chlorinated benzenes as their sole source of carbon and energy.[1][4] The degradation process is initiated by powerful oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, destabilizing it for subsequent cleavage.

The central aerobic degradation pathway involves the following key steps:

  • Dioxygenation: The process begins with the action of a multi-component enzyme system, typically a chlorobenzene dioxygenase. This enzyme introduces two hydroxyl groups onto the benzene ring, forming a cis-dihydrodiol.[5][6][7]

  • Dehydrogenation: A dehydrogenase enzyme then rearomatizes the ring by oxidizing the cis-dihydrodiol to a chlorocatechol.[6][7]

  • Ring Cleavage: The resulting chlorocatechol is a critical intermediate that is then subject to ring fission. This is most commonly achieved via an ortho-cleavage pathway, catalyzed by a chlorocatechol 1,2-dioxygenase, or less commonly, a meta-cleavage pathway, catalyzed by a chlorocatechol 2,3-dioxygenase.[8][9] The ortho-cleavage pathway is generally more productive for chlorinated compounds.[8]

  • Downstream Metabolism: The ring-cleavage products are further metabolized through a series of reactions, eventually leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle, with the release of chloride ions.[1][2]

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Aerobic_Degradation_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (ortho-cleavage) Chlorobenzene Chlorobenzene cis_Dihydrodiol 3-Chloro-cis-1,2-dihydroxy- cyclohexa-3,5-diene Chlorobenzene->cis_Dihydrodiol Chlorobenzene Dioxygenase (CbsA) Chlorocatechol 3-Chlorocatechol cis_Dihydrodiol->Chlorocatechol cis-Chlorobenzene Dihydrodiol Dehydrogenase (CbsB) Chloromuconate 2-Chloro-cis,cis-muconate Chlorocatechol->Chloromuconate Chlorocatechol 1,2-Dioxygenase (ClcA) Dienelactone trans-Dienelactone Chloromuconate->Dienelactone Chloromuconate Cycloisomerase (ClcB) Maleylacetate Maleylacetate Dienelactone->Maleylacetate Dienelactone Hydrolase (ClcD) TCA_Cycle TCA Cycle Intermediates Maleylacetate->TCA_Cycle Maleylacetate Reductase (ClcE)

Caption: Aerobic degradation pathway of chlorobenzene via ortho-cleavage.

Anaerobic Biodegradation Pathways

In anoxic environments, highly chlorinated benzenes (e.g., hexachlorobenzene, pentachlorobenzene) are susceptible to a process called reductive dechlorination. This process is carried out by specialized anaerobic bacteria, such as those from the genera Dehalococcoides and Dehalobacter, which use the chlorinated compounds as terminal electron acceptors in a form of respiration known as "dehalorespiration".[1]

The key features of anaerobic reductive dechlorination are:

  • Sequential Chlorine Removal: Chlorine atoms are removed one by one and replaced with hydrogen atoms. This process reduces the degree of chlorination, making the resulting compounds less toxic and often more amenable to subsequent aerobic degradation.[1][2][10]

  • Electron Donors: This process requires an electron donor, such as hydrogen or simple organic acids, which are often supplied by other fermentative bacteria in the microbial community.

  • Formation of Lower Chlorinated Benzenes: Hexachlorobenzene can be sequentially dechlorinated to pentachlorobenzene, tetrachlorobenzenes, trichlorobenzenes, dichlorobenzenes, monochlorobenzene, and finally to benzene.[1][10] The complete dechlorination to benzene has been documented.[6]

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Anaerobic_Dechlorination_Pathway HCB Hexachlorobenzene (HCB) PeCB Pentachlorobenzene (PeCB) HCB->PeCB e- donor TeCB Tetrachlorobenzenes (TeCBs) PeCB->TeCB e- donor TCB Trichlorobenzenes (TCBs) TeCB->TCB e- donor DCB Dichlorobenzenes (DCBs) TCB->DCB e- donor MCB Monochlorobenzene (MCB) DCB->MCB e- donor Benzene Benzene MCB->Benzene e- donor

Caption: Sequential anaerobic reductive dechlorination of hexachlorobenzene.

Genetic Regulation of Degradation Pathways

The expression of the complex enzymatic machinery required for chlorinated benzene degradation is tightly regulated to ensure that the bacteria only produce these proteins when the target pollutant is present. This regulation is primarily managed at the transcriptional level by specific regulatory proteins.

  • LysR-Type Transcriptional Regulators (LTTRs): This is the most common family of regulators involved in aromatic compound degradation.[11][12] For instance, the ClcR protein regulates the clcABCDE operon, which is responsible for the downstream degradation of chlorocatechol.[10][13] Similarly, CatM and BenM are LTTRs that control the expression of catechol degradation genes.[11][14] These regulators typically bind to the promoter region of the operon and activate transcription upon binding to an inducer molecule, which is often an intermediate of the degradation pathway itself (e.g., cis,cis-muconate).[11][14]

  • XylR/NtrC-Type Regulators: These regulators are also involved in controlling the upper pathways of aromatic degradation. For example, the CbsR regulator positively controls the transcription of the cbs operon, which encodes the chlorobenzene dioxygenase system in Pandoraea pnomenusa.[10][13]

  • Two-Component Systems: While less specifically detailed for chlorobenzenes, two-component systems are a major mechanism for bacteria to sense environmental signals.[15][16][17][18][19] These systems consist of a membrane-bound sensor histidine kinase that detects an environmental stimulus and a cognate response regulator that, upon phosphorylation, modulates gene expression. It is plausible that such systems are involved in the initial sensing of chlorinated benzenes or the overall metabolic state of the cell.

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Regulatory_Logic cluster_sensing Sensing & Regulation cluster_genes Gene Expression Chlorobenzene Chlorobenzene (Inducer) CbsR CbsR Regulator (XylR/NtrC-Type) Chlorobenzene->CbsR activates cbs_operon cbs Operon (Upper Pathway Enzymes) CbsR->cbs_operon promotes transcription ClcR ClcR Regulator (LysR-Type) clc_operon clc Operon (Lower Pathway Enzymes) ClcR->clc_operon promotes transcription Pathway_Intermediate Pathway Intermediate (e.g., Muconate) Pathway_Intermediate->ClcR activates cbs_operon->Pathway_Intermediate produces

Caption: Simplified regulatory circuit for chlorobenzene degradation.

Quantitative Data on Biodegradation

The efficiency of chlorinated benzene biodegradation is highly variable and depends on the specific compound, the microbial species, and the environmental conditions. The following tables summarize representative degradation rates from the literature.

Table 1: Anaerobic Reductive Dechlorination Rates

CompoundMicrobial SystemRateUnitsReference(s)
Hexachlorobenzene (HCB)Anaerobic Sewage Sludge13.6µmol/L/day[1][2][10]
Hexachlorobenzene (HCB)Sediment Microcosm (Control)0.021 - 0.035per day[11][20]
1,2,3-Trichlorobenzene (TCB)Methanogenic Sediment Slurry63 - 323days (half-life)[12]
1,2,4-Trichlorobenzene (TCB)Methanogenic Sediment Slurry62 - 212days (half-life)[12]
Dichloroanilines (DCA)Dehalobacter Enrichment1.4 x 10¹³ - 6.5 x 10¹³cells/mol Cl⁻ released[21]

Table 2: Aerobic Biodegradation Rates

CompoundMicrobial System/ConditionRateUnitsReference(s)
1,2,4-Trichlorobenzene (TCB)Soil Microcosm (20°C)~1nmol/day/20g soil[22]
Dichlorobenzenes (DCBs)Bioreactor (Aerobic)86 - 94% removal[23]
ChlorobenzeneBio-trickling Filterup to 87.6% removal[3]
TriclosanAerobic Soil18days (half-life)[7]
TriclocarbanAerobic Soil108days (half-life)[7]

Table 3: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference(s)
Chlorocatechol 1,2-Dioxygenase (ClcA)3-Chlorocatechol3.4-Pandoraea sp. MCB032[7]
Chlorocatechol 1,2-Dioxygenase (ClcA)Catechol10.0-Pandoraea sp. MCB032[7]
Chlorocatechol 1,2-Dioxygenase (ClcA)3-Methylcatechol8.9-Pandoraea sp. MCB032[7]
Catechol 2,3-Dioxygenase (C23O)Catechol34.670.29 (per mg dry cell)Pseudomonas putida mt-2[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of chlorinated benzene biodegradation.

Soil Microcosm Setup for Anaerobic Biodegradation

This protocol is designed to assess the potential for reductive dechlorination of a chlorinated benzene in a soil or sediment sample under anaerobic conditions.

Objective: To measure the disappearance of the parent compound and the appearance of daughter products over time.

Materials:

  • Site soil or sediment

  • Serum bottles (e.g., 120 mL) with Teflon-lined septa and aluminum crimp caps

  • Anaerobic chamber or glove box

  • Sterile, anaerobic mineral medium

  • Stock solution of the target chlorinated benzene (e.g., 1,2-Dichlorobenzene) in a suitable solvent (e.g., methanol)

  • Electron donor solution (e.g., lactate, acetate)

  • Resazurin (as a redox indicator)

  • Gas chromatograph (GC) with an appropriate detector (e.g., ECD or MS)

Procedure:

  • Preparation: Inside an anaerobic chamber, homogenize the soil/sediment sample.

  • Dispensing Soil: Add a known amount of the homogenized soil (e.g., 10-20 g) to each serum bottle.

  • Adding Medium: Add a specific volume of anaerobic mineral medium to create a soil slurry. The medium should contain resazurin to visually confirm anaerobic conditions (resazurin is pink when oxidized and colorless when reduced).

  • Spiking: Spike the microcosms with the chlorinated benzene stock solution to achieve the desired initial concentration. Also, add the electron donor. Prepare control microcosms, including:

    • Killed Controls: Autoclave or treat with a chemical sterilant (e.g., mercuric chloride) to distinguish between biological and abiotic degradation.

    • No-Substrate Controls: To monitor for background contaminants.

  • Sealing and Incubation: Immediately seal the bottles with septa and crimp caps. Incubate in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: At regular time intervals, sacrifice replicate bottles. For chemical analysis, extract the soil slurry with an appropriate solvent (e.g., hexane). Analyze the extract using GC-ECD or GC-MS to quantify the concentrations of the parent chlorinated benzene and its expected dechlorination products.

  • Data Analysis: Plot the concentration of the chlorinated benzene and its daughter products over time to determine degradation rates and pathways.

dot

Microcosm_Workflow start Start prep Prepare Soil and Medium in Anaerobic Chamber start->prep dispense Dispense Soil into Serum Bottles prep->dispense add_medium Add Anaerobic Mineral Medium dispense->add_medium spike Spike with Chlorinated Benzene and Electron Donor add_medium->spike seal Seal Bottles and Incubate in the Dark spike->seal sampling Sacrifice Replicates at Time Intervals seal->sampling t=0, t=1, t=2... extract Solvent Extraction of Soil Slurry sampling->extract analyze GC-MS / GC-ECD Analysis extract->analyze data Plot Concentration vs. Time analyze->data end End data->end

Caption: Experimental workflow for a soil microcosm study.

Catechol 2,3-Dioxygenase (meta-cleavage) Enzyme Assay

This spectrophotometric assay measures the activity of catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway.

Principle: The enzyme catalyzes the conversion of catechol to 2-hydroxymuconic semialdehyde, a yellow compound that strongly absorbs light at 375 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[4][5][24]

Materials:

  • Bacterial cell culture or cell-free extract

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Catechol solution (100 mM stock in deionized water, freshly prepared)

  • Spectrophotometer capable of measuring absorbance at 375 nm

  • Cuvettes

Procedure:

  • Cell Preparation: If using whole cells, harvest the cells by centrifugation and resuspend them in the phosphate buffer. If using cell-free extract, prepare it by methods such as sonication or French press, followed by centrifugation to remove cell debris.

  • Reaction Setup: In a cuvette, combine the phosphate buffer and the cell suspension or cell-free extract.

  • Initiate Reaction: Start the reaction by adding a small volume of the catechol stock solution to the cuvette to reach a final desired concentration (e.g., 1 mM). Mix quickly by inverting.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 375 nm over time (e.g., for 1-5 minutes).

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for 2-hydroxymuconic semialdehyde at 375 nm is approximately 36,000 to 44,000 M⁻¹cm⁻¹.[1][5] One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute.

Analytical Method for Chlorinated Benzenes in Water by GC-MS

This protocol outlines the general steps for the quantitative analysis of chlorinated benzenes in aqueous samples.

Objective: To accurately identify and quantify chlorinated benzene isomers in a water sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms or equivalent)

  • Liquid-liquid extraction solvent (e.g., hexane or dichloromethane, pesticide grade)

  • Separatory funnel or solid-phase extraction (SPE) cartridges

  • Anhydrous sodium sulfate

  • Concentrator (e.g., Kuderna-Danish or nitrogen evaporator)

  • Certified standards of chlorinated benzene isomers and internal standards/surrogates.

Procedure:

  • Sample Collection and Preservation: Collect water samples in amber glass vials with Teflon-lined caps. Preserve by acidifying to pH < 2 with HCl and store at 4°C.

  • Extraction:

    • Liquid-Liquid Extraction: Transfer a known volume of the sample (e.g., 1 L) to a separatory funnel. Add an internal standard/surrogate mix. Extract sequentially with multiple aliquots of the extraction solvent.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Pass the water sample through the cartridge. Elute the trapped analytes with a small volume of solvent.

  • Drying and Concentration: Pass the combined solvent extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a small, precise volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC.

    • Separation: Use a suitable temperature program for the GC oven to separate the different chlorinated benzene isomers on the capillary column.

    • Detection: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Create a calibration curve using certified standards. Identify and quantify the target analytes in the samples by comparing their retention times and mass spectra to the standards. Use the internal standard to correct for variations in extraction efficiency and instrument response.

Stable Isotope Probing (SIP) for In Situ Biodegradation

SIP is a powerful molecular tool that provides conclusive evidence of in situ biodegradation by tracking the fate of a contaminant labeled with a stable isotope (e.g., ¹³C).[9][25][26][27][28]

Principle: A substrate (e.g., chlorobenzene) synthesized with ¹³C is introduced into the contaminated environment. If microorganisms are actively degrading the chlorobenzene, they will incorporate the ¹³C into their cellular components (biomass), such as phospholipid fatty acids (PLFA) and DNA, or release it as ¹³C-labeled dissolved inorganic carbon (¹³CO₂). Detection of this ¹³C enrichment in microbial biomarkers or metabolic end products is definitive proof of biodegradation.

General Workflow:

  • Deployment: A specialized passive sampling device (e.g., Bio-Trap®) containing a sorbent material amended with the ¹³C-labeled chlorobenzene is deployed in a monitoring well in the contaminated aquifer.

  • Incubation: The device is left in the well for a period of 30-60 days, allowing the indigenous microbial community to colonize the sampler and interact with the labeled compound.

  • Retrieval and Analysis: The device is retrieved and sent to a specialized laboratory.

  • Biomarker Analysis: The biomass from the sampler is extracted.

    • PLFA Analysis: Phospholipid fatty acids are extracted, and the ¹³C content is analyzed using an isotope-ratio mass spectrometer (IRMS). An enrichment of ¹³C in the PLFA compared to background levels confirms that the contaminant was incorporated into microbial cell membranes.

    • DNA-SIP: DNA is extracted and subjected to density gradient ultracentrifugation. The "heavy" DNA containing ¹³C will separate from the "light" ¹²C-DNA. The heavy DNA fraction can be sequenced to identify the specific microorganisms responsible for the degradation.

  • Mineralization Analysis: The amount of ¹³C-labeled dissolved inorganic carbon (DIC) can also be measured to demonstrate complete mineralization of the contaminant to CO₂.[25][26]

Conclusion

The biodegradation of chlorinated benzenes is a complex process involving diverse microbial communities and intricate biochemical and regulatory pathways. Aerobic bacteria effectively degrade lower chlorinated congeners through oxidative pathways initiated by dioxygenases, while anaerobic dehalorespiring bacteria are crucial for the reductive dechlorination of highly chlorinated compounds. The genetic basis for these pathways is often organized into inducible operons controlled by specific transcriptional regulators. A combination of advanced analytical, microbiological, and molecular techniques is essential to fully characterize the degradation potential at a contaminated site and to design effective bioremediation strategies. This guide provides a foundational framework of the core principles, quantitative data, and experimental approaches for researchers and professionals working to understand and harness these microbial processes for environmental cleanup.

References

Toxicological Profile of Trichlorobenzene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of trichlorobenzene (TCB) derivatives, focusing on the three primary isomers: 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and 1,3,5-trichlorobenzene. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of the toxicokinetics and toxicodynamics of these compounds.

Core Toxicological Data

The toxicity of trichlorobenzene isomers varies, with the liver being a primary target organ.[1][2] The following tables summarize the quantitative data from various toxicological studies to provide a comparative overview of the isomers.

Acute Toxicity

Acute exposure to trichlorobenzenes can lead to a range of effects, including depression of activity at lower doses and extensor convulsions at lethal doses.[2] The oral lethal dose 50 (LD50) values for the different isomers in rats and mice are presented below.

IsomerSpeciesRouteLD50 (mg/kg)Reference
1,2,4-TrichlorobenzeneRat (CFE)Oral756[2]
1,2,4-TrichlorobenzeneRat (Sprague-Dawley)Oral880[2]
1,2,4-TrichlorobenzeneMouse (C57BL/6N)Oral766[2]
1,3,5-TrichlorobenzeneRat (Sprague-Dawley)Oral2100[1]
1,3,5-TrichlorobenzeneRat (Sprague-Dawley)Oral1800 (male), 2800 (female)[1]
Subchronic and Chronic Toxicity

Longer-term exposure to trichlorobenzenes has been shown to induce hepatic and renal effects, particularly in rodents.[3][4] The No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from key studies are summarized below.

IsomerSpeciesDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAELReference
1,2,4-TrichlorobenzeneRat13 weeksDietary14.6 (male), 52.5 (female)45.6 (male), 150.6 (female)Increased liver weight, centrilobular hepatocyte hypertrophy[2][5]
1,2,3-TrichlorobenzeneRat13 weeksDietary~7.8>78-82Increased relative liver weight[2]
1,3,5-TrichlorobenzeneRat13 weeksDietary~7.6>78-82Increased relative liver weight[2]
1,2,4-TrichlorobenzeneRat (male)104 weeksOral-66.5Increased mortality[2]
1,2,4-TrichlorobenzeneMouse104 weeksOral-519.9 (male), 572.6 (female)Increased mortality, liver tumors[2][6]
Genotoxicity

The genotoxicity of trichlorobenzenes has been evaluated in various assays. While generally not mutagenic in bacterial systems, there is some evidence of clastogenicity in vivo.

Isomer(s)Test SystemMetabolic ActivationResultReference
1,2,4-TrichlorobenzeneSalmonella typhimurium (Ames test)With and withoutNegative[7]
1,3,5-TrichlorobenzeneSalmonella typhimurium (Ames test)With and withoutNegative[2]
1,2,3-, 1,2,4-, 1,3,5-TCBMouse bone marrowIn vivoPositive for micronuclei induction[2]
Carcinogenicity

Long-term bioassays have been conducted for 1,2,4-trichlorobenzene, revealing evidence of carcinogenicity in mice but not in rats.[6][8]

IsomerSpeciesRouteDurationFindingsReference
1,2,4-TrichlorobenzeneMouseDietary2 yearsIncreased incidence of hepatocellular adenomas and carcinomas[6][8]
1,2,4-TrichlorobenzeneRatDietary2 yearsNo evidence of carcinogenicity[8]

Metabolic Signaling Pathway

The metabolism of trichlorobenzenes is a critical factor in their toxicity, proceeding primarily through oxidation by cytochrome P450 enzymes to form reactive arene oxide intermediates.[1][9] These intermediates can then undergo rearrangement to form trichlorophenols or be conjugated with glutathione.[1][10] The glutathione conjugates can be further metabolized to mercapturic acids and excreted.[11]

Trichlorobenzene Metabolic Pathway TCB Trichlorobenzene AreneOxide Arene Oxide Intermediate TCB->AreneOxide Cytochrome P450 TCP Trichlorophenol AreneOxide->TCP Rearrangement GSH_Conj Glutathione Conjugate AreneOxide->GSH_Conj Glutathione-S-transferase Excretion Excretion TCP->Excretion MercapturicAcid Mercapturic Acid GSH_Conj->MercapturicAcid Further Metabolism MercapturicAcid->Excretion

Metabolic pathway of trichlorobenzenes.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on established guidelines and findings from studies on trichlorobenzenes.

Acute Oral Toxicity (LD50) Protocol

This protocol is designed to determine the median lethal dose (LD50) of a trichlorobenzene isomer following a single oral administration to rats, based on the principles of the OECD 423 guideline.[12][13]

Acute Oral Toxicity Workflow start Start acclimatize Acclimatize Rats (e.g., Sprague-Dawley) (at least 5 days) start->acclimatize fasting Fast Animals Overnight (16-20 hours) acclimatize->fasting dosing Administer Single Oral Dose (gavage in corn oil) fasting->dosing observe_initial Observe for Clinical Signs (several times on day 1) dosing->observe_initial observe_daily Daily Observation (14 days) observe_initial->observe_daily weigh Record Body Weights (Days 0, 7, 14) observe_daily->weigh necropsy Gross Necropsy at Day 14 weigh->necropsy calculate Calculate LD50 necropsy->calculate end End calculate->end 13-Week Dietary Study Workflow start Start weanling_rats Select Weanling Rats (e.g., Sprague-Dawley) start->weanling_rats randomize Randomize into Dose Groups (e.g., 0, 10, 100, 1000 ppm) weanling_rats->randomize administer_diet Administer TCB in Diet for 13 Weeks randomize->administer_diet monitor Monitor Clinical Signs, Body Weight, and Food Consumption Weekly administer_diet->monitor hematology Hematology and Clinical Chemistry (at termination) monitor->hematology necropsy Gross Necropsy and Organ Weights hematology->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analyze Analyze Data for Toxic Effects histopathology->analyze end End analyze->end In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed Mammalian Cells (e.g., V79) in 96-well Plates start->seed_cells incubate_initial Incubate for 24 hours to Allow Attachment seed_cells->incubate_initial expose_tcb Expose Cells to a Range of TCB Concentrations incubate_initial->expose_tcb incubate_exposure Incubate for a Defined Period (e.g., 24, 48, or 72 hours) expose_tcb->incubate_exposure neutral_red Add Neutral Red Dye Solution incubate_exposure->neutral_red incubate_dye Incubate for Dye Uptake by Viable Cells neutral_red->incubate_dye wash_extract Wash Cells and Extract the Dye incubate_dye->wash_extract measure Measure Absorbance (spectrophotometer) wash_extract->measure calculate_ic50 Calculate IC50 Value measure->calculate_ic50 end End calculate_ic50->end

References

An In-depth Technical Guide to 1,3,5-Trichloro-2-(2-chloroethoxy)benzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(2-chloroethoxy)benzene, with CAS number 13001-29-1, is a chlorinated aromatic ether that serves as a pivotal chemical intermediate, primarily in the agrochemical industry.[1] Its molecular structure, featuring a trichlorinated benzene ring and a chloroethoxy side chain, makes it a versatile building block for the synthesis of more complex molecules. The high purity of this compound, often available at ≥98.0%, is critical for its successful application in multi-step syntheses, ensuring high yields and minimizing the formation of unwanted byproducts.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and its principal application as a precursor to the broad-spectrum fungicide, Prochloraz.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 13001-29-1[1][2]
Molecular Formula C₈H₆Cl₄O[2]
Molecular Weight 259.95 g/mol [2]
Appearance White crystalline solid[1]
Purity ≥98.0%[1]
PSA 9.23[2]
LogP 4.26440[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the chloroethoxy group. The two protons on the benzene ring would appear as a singlet in the aromatic region. The four protons on the ethyl chain would likely appear as two triplets.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the eight unique carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-O-C (ether) stretching, C-Cl stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.

Synthesis of this compound

The primary route for the synthesis of this compound involves the etherification of 2,4,6-trichlorophenol. Two common methods are described in the patent literature, differing in the choice of the two-carbon electrophile.

Experimental Protocol 1: Synthesis from 2,4,6-Trichlorophenol and 1,2-Dichloroethane

This method utilizes 1,2-dichloroethane as the alkylating agent in the presence of a base and a phase transfer catalyst.

  • Reactants:

    • 2,4,6-Trichlorophenol

    • 1,2-Dichloroethane (in excess)

    • Sodium hydroxide (aqueous solution, 10-20 wt%)

    • Tetrabutylammonium bromide (phase transfer catalyst)

  • Procedure:

    • To a solution of 2,4,6-trichlorophenol in aqueous sodium hydroxide, add excess 1,2-dichloroethane and a catalytic amount of tetrabutylammonium bromide.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool and stand for phase separation.

    • Separate the organic layer and recover the excess 1,2-dichloroethane by distillation.

    • The residue is cooled and recrystallized from a suitable solvent (e.g., petroleum ether, diethyl ether, or cyclohexane) to yield this compound.

Experimental Protocol 2: Synthesis from 2,4,6-Trichlorophenol and 1,2-Dibromoethane

This protocol employs the more reactive 1,2-dibromoethane.

  • Reactants:

    • 2,4,6-Trichlorophenol (197.5 g)

    • 1,2-Dibromoethane (107.8 ml)

    • Sodium hydroxide solution

    • Water (500 ml)

  • Procedure:

    • A mixture of 2,4,6-trichlorophenol, 1,2-dibromoethane, and water is stirred under reflux.

    • A solution of sodium hydroxide is added slowly.

    • The reaction mixture is heated under reflux for 16 hours.

    • Excess 1,2-dibromoethane is removed as an azeotrope, initially at atmospheric pressure and then under reduced pressure.

    • The resulting mixture contains 1,3,5-Trichloro-2-(2-bromoethoxy)benzene, which can be used directly in the subsequent step or isolated. (Note: The initial product is the bromo-analogue, which is then converted to the chloro-analogue or used as is in the next step, where the bromo group is displaced).

Application as an Intermediate in Prochloraz Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of the imidazole fungicide Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide).

Synthesis Workflow for Prochloraz

The overall synthesis of Prochloraz from 2,4,6-trichlorophenol can be depicted as a multi-step process.

G A 2,4,6-Trichlorophenol C This compound (Intermediate) A->C Etherification B 1,2-Dichloroethane B->C E N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine C->E Amination D n-Propylamine D->E H Prochloraz E->H Carbamoylation & Condensation F Phosgene or Triphosgene F->H G Imidazole G->H G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Prochloraz Precursor cluster_2 Final Product Synthesis 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol This compound This compound 2,4,6-Trichlorophenol->this compound + 1,2-Dichloroethane (Base, Catalyst) N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine This compound->N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine + n-Propylamine Prochloraz Prochloraz N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine->Prochloraz + Phosgene/Triphosgene + Imidazole

References

The Industrial Potential of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trichloro-2-(2-chloroethoxy)benzene, a chlorinated aromatic ether, holds a significant position as a key intermediate in the agrochemical industry. This technical guide provides an in-depth analysis of its primary industrial application, potential uses, and detailed synthesis protocols. The document summarizes key chemical and physical data and presents visual workflows for its synthesis and subsequent conversion to commercially valuable products. This guide is intended to be a comprehensive resource for researchers and professionals in chemistry and drug development, fostering further exploration into the applications of this versatile molecule.

Introduction

This compound (CAS No. 13001-29-1) is a halogenated organic compound characterized by a benzene ring substituted with three chlorine atoms and a 2-chloroethoxy group.[1] Its chemical structure confers specific reactivity and physical properties that are leveraged in industrial chemical synthesis. The high purity of this compound, often required to be ≥98.0%, is a critical factor for its successful application in manufacturing processes, ensuring high yields and minimizing the formation of unwanted byproducts.[2][3] This guide will explore the established and potential industrial roles of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, in the design of synthetic routes, and for predicting its behavior in various applications. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C8H6Cl4O[1]
Molecular Weight 259.95 g/mol [4]
CAS Number 13001-29-1[1]
Appearance White crystalline solid[2][3]
Purity ≥98.0%[2][3]
LogP (calculated) 4.26440[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Core Industrial Application: Synthesis of Prochloraz

The primary and most well-documented industrial application of this compound is its role as a crucial intermediate in the synthesis of the broad-spectrum fungicide, Prochloraz.[2][5] Prochloraz is widely used in agriculture to protect crops from a variety of fungal diseases. The synthesis involves the reaction of this compound with n-propylamine, followed by further reaction to form the final imidazole-containing fungicide.

Logical Workflow for Prochloraz Synthesis

The following diagram illustrates the key step in the synthesis of a Prochloraz precursor from this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Intermediate Product 1_3_5_Trichloro_2_2_chloroethoxy_benzene 1,3,5-Trichloro-2- (2-chloroethoxy)benzene Reaction Nucleophilic Substitution 1_3_5_Trichloro_2_2_chloroethoxy_benzene->Reaction n_Propylamine n-Propylamine n_Propylamine->Reaction Prochloraz_Precursor N-[2-(2,4,6-Trichlorophenoxy)ethyl] -N-n-propylamine Reaction->Prochloraz_Precursor

Synthesis of a Prochloraz Precursor

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 2,4,6-trichlorophenol with an excess of 1,2-dichloroethane in the presence of a base and a phase transfer catalyst.

Materials:

  • 2,4,6-Trichlorophenol

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH) solution (10-20 wt%)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Petroleum ether, diethyl ether, or cyclohexane (for recrystallization)

Procedure:

  • Dissolve 2,4,6-trichlorophenol in a 10-20 wt% aqueous solution of sodium hydroxide.

  • Add an excess of 1,2-dichloroethane to the solution.

  • Add a catalytic amount of tetrabutylammonium bromide.

  • Heat the mixture to reflux and maintain the reaction with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), stop heating and allow the mixture to cool and separate into layers.

  • Separate the organic layer and recover the excess 1,2-dichloroethane by distillation.

  • Cool the residue and recrystallize it from a suitable solvent (petroleum ether, diethyl ether, or cyclohexane) to obtain the purified this compound.

Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine (Prochloraz Intermediate)

This protocol describes the reaction of this compound with n-propylamine.

Materials:

  • This compound

  • n-Propylamine

  • 1-Butyl-3-methylimidazolium tetrafluoroborate (ionic liquid solvent)

Procedure:

  • Dissolve this compound in the ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate.

  • Add n-propylamine to the solution. The molar ratio of n-propylamine to the starting material should be in the range of 2:1 to 6:1.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until completion (typically 2-5 hours).

  • After the reaction is complete, wash the reaction mixture with water and filter to obtain the crude product as a filter cake.

  • Dry the filter cake to yield N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine.

  • The filtrate containing the ionic liquid can be washed, dried by vacuum distillation, and recycled.

Potential Industrial Applications

While the primary application of this compound is in the synthesis of Prochloraz, the broader class of polychlorinated diphenyl ethers (PCDEs) has a history of use in various industrial applications.[6] These historical uses suggest potential, though not yet commercially realized, applications for this specific compound, which may warrant further research and development.

Potential as a Flame Retardant

Polychlorinated aromatic compounds are known for their flame retardant properties. The high chlorine content of this compound suggests it could potentially be investigated as a flame retardant additive in polymers and textiles.

Use in High-Performance Fluids

PCDEs have been utilized as hydraulic fluids, lubricants, and heat transfer fluids due to their chemical stability and high boiling points.[6] These properties indicate that this compound could be a candidate for formulation into high-performance fluids for specialized applications.

Plasticizer Applications

The chemical structure of this compound may allow it to act as a plasticizer in various polymers, enhancing their flexibility and durability.

It is important to note that the environmental persistence and potential toxicity of polychlorinated compounds, such as PCBs and related structures, have led to restrictions on their use in many applications.[7][8] Any new application of this compound would require thorough toxicological and environmental impact assessments.

Synthesis and Logic Diagrams

The synthesis of this compound is a key industrial process. The following diagram outlines the logical workflow of this synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product Trichlorophenol 2,4,6-Trichlorophenol Etherification Williamson Ether Synthesis Trichlorophenol->Etherification Dichloroethane 1,2-Dichloroethane Dichloroethane->Etherification Base NaOH (aq) Base->Etherification Catalyst Phase Transfer Catalyst Catalyst->Etherification Target_Compound 1,3,5-Trichloro-2- (2-chloroethoxy)benzene Etherification->Target_Compound

Synthesis of this compound

Conclusion

This compound is a valuable industrial chemical with a well-established role in the production of the fungicide Prochloraz. Its synthesis from readily available precursors makes it an economically important intermediate. While its primary application is in the agrochemical sector, its chemical properties suggest potential for further research into its use in other areas, such as specialty fluids and flame retardants, provided that environmental and toxicological considerations are carefully addressed. This guide provides a foundational understanding of this compound for scientists and researchers, aiming to stimulate further investigation into its industrial potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Prochloraz Utilizing 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the broad-spectrum fungicide Prochloraz, with a specific focus on the pivotal role of the intermediate, 1,3,5-Trichloro-2-(2-chloroethoxy)benzene. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate research and development in the agrochemical and pharmaceutical fields.

Introduction

Prochloraz, an imidazole fungicide, is a crucial agent in agriculture for controlling a wide range of fungal diseases in crops.[1][2] Its synthesis is a multi-step process where the intermediate this compound (CAS No. 13001-29-1) plays a fundamental role.[1] The purity and handling of this key intermediate are critical for achieving high yields and ensuring the quality of the final active ingredient.[1] This document outlines the synthetic pathway from 2,4,6-Trichlorophenol to Prochloraz, providing detailed protocols and comparative data from various synthetic methods.

Data Presentation

The following tables summarize quantitative data from different reported synthesis methods for key intermediates and the final product, Prochloraz. This allows for a comparative analysis of yields, purity, and reaction conditions.

Table 1: Synthesis of the Intermediate N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine

MethodStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)Purity (%)Reference
Method A2-(2,4,6-Trichlorophenoxy)ethyl chloriden-propylamineIonic Liquid (1-butyl-3-methylimidazolium tetrafluoroborate)3 hours80°C9697CN101851167B[3]
Method B2-(2,4,6-Trichlorophenoxy)ethyl chloriden-propylamineNone (neat)8 hours90°C9396-98US5091578[4]
Method C1-bromo-2-(2,4,6-trichlorophenoxy)ethanen-propylamineEthanol10-30 hoursReflux~92Not SpecifiedCN1763014A[5]

Table 2: Overall Yield of Prochloraz Synthesis

MethodStarting MaterialKey Reagents for Final StepOverall Yield (%)Reference
One-pot SynthesisN-2-[(2,4,6-trichlorophenoxy)ethyl]propylamine hydrobromideImidazole, Trichloromethyl carbonate, Triethylamine~85CN1763014A[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Prochloraz, derived from patented methods.

Protocol 1: Synthesis of this compound from 2,4,6-Trichlorophenol

This protocol describes the initial etherification step to produce the key intermediate.

Materials:

  • 2,4,6-Trichlorophenol

  • 1,2-Dichloroethane (excess)

  • Sodium hydroxide (aqueous solution, 10-20 wt%)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Recrystallization solvent (e.g., petroleum ether, diethyl ether, or cyclohexane)

Procedure:

  • Dissolve 2,4,6-Trichlorophenol in a 10-20 wt% aqueous solution of sodium hydroxide.

  • Add an excess of 1,2-dichloroethane and a catalytic amount of tetrabutylammonium bromide. The molar ratio of 2,4,6-trichlorophenol to 1,2-dichloroethane to NaOH to tetrabutylammonium bromide should be approximately 1:3-8:1:0.02-0.08.[3]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool and stand for phase separation.

  • Separate the organic layer and recover the excess 1,2-dichloroethane by distillation.

  • Cool the residue and recrystallize it from a suitable solvent (petroleum ether, diethyl ether, or cyclohexane) to obtain pure this compound.[3]

Protocol 2: Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine

This protocol details the amination of this compound.

Materials:

  • This compound (referred to as 2-(2,4,6-Trichlorophenoxy)ethyl chloride in the patent)

  • n-propylamine

  • Ionic Liquid (1-butyl-3-methylimidazolium tetrafluoroborate) or perform neat

  • Water for washing

Procedure (using Ionic Liquid): [3]

  • In a 250 mL three-necked flask, combine 26 g of 2-(2,4,6-Trichlorophenoxy)ethyl chloride, 25 mL of n-propylamine, and 50 mL of the ionic liquid.

  • Heat the mixture to 80°C under reflux conditions.

  • Monitor the reaction by TLC until completion (approximately 3 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the mixture three times with 300 mL of water.

  • Filter the mixture to collect the solid product.

  • Dry the filter cake in an oven to obtain N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine.

Protocol 3: Synthesis of Prochloraz from N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine Intermediate

This protocol describes the final step to produce Prochloraz.

Materials:

  • N-2-[(2,4,6-trichlorophenoxy)ethyl]propylamine hydrobromide (Intermediate II from CN1763014A)

  • Trichloromethyl carbonate (triphosgene)

  • Imidazole

  • Triethylamine

  • Chloroform

  • Toluene

  • Petroleum ether

Procedure (One-Pot Method): [5]

  • In a reaction vessel, dissolve trichloromethyl carbonate in chloroform.

  • Slowly add a chloroform solution of N-2-[(2,4,6-trichlorophenoxy)ethyl]propylamine hydrobromide and triethylamine to the trichloromethyl carbonate solution.

  • Subsequently, add a chloroform solution of imidazole and triethylamine.

  • Reflux the reaction mixture for 4 to 8 hours.

  • After the reaction is complete, recover the solvent by distillation.

  • Wash the residue with water.

  • Recrystallize the solid product from a mixed solvent of toluene and petroleum ether to yield Prochloraz.

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for Prochloraz production.

Prochloraz_Synthesis_Pathway TCP 2,4,6-Trichlorophenol Intermediate1 This compound TCP->Intermediate1 + 1,2-Dichloroethane (Etherification) DCE 1,2-Dichloroethane Intermediate2 N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine Intermediate1->Intermediate2 + n-Propylamine (Amination) Propylamine n-Propylamine Prochloraz Prochloraz Intermediate2->Prochloraz + Imidazole + Phosgene Equivalent (Carbamoylation) Imidazole Imidazole Phosgene_sub Phosgene Equivalent (e.g., Trichloromethyl carbonate)

Caption: Synthetic pathway of Prochloraz.

Experimental_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amination cluster_step3 Step 3: Carbamoylation S1_Reactants Mix 2,4,6-Trichlorophenol, 1,2-Dichloroethane, NaOH, and Catalyst S1_Reflux Heat to Reflux S1_Reactants->S1_Reflux S1_Separation Phase Separation S1_Reflux->S1_Separation S1_Distillation Distill to Remove Excess Dichloroethane S1_Separation->S1_Distillation S1_Recrystallization Recrystallize to Obtain Intermediate 1 S1_Distillation->S1_Recrystallization S2_Reactants Combine Intermediate 1 and n-Propylamine S1_Recrystallization->S2_Reactants Intermediate 1 S2_Reaction Heat under Reflux S2_Reactants->S2_Reaction S2_Workup Cool, Wash with Water, and Filter S2_Reaction->S2_Workup S2_Drying Dry to Obtain Intermediate 2 S2_Workup->S2_Drying S3_Reactants React Intermediate 2 with Imidazole and Phosgene Equivalent S2_Drying->S3_Reactants Intermediate 2 S3_Reflux Reflux for 4-8 hours S3_Reactants->S3_Reflux S3_Solvent_Removal Solvent Removal by Distillation S3_Reflux->S3_Solvent_Removal S3_Purification Wash with Water and Recrystallize S3_Solvent_Removal->S3_Purification S3_Final_Product Obtain Pure Prochloraz S3_Purification->S3_Final_Product

Caption: Experimental workflow for Prochloraz synthesis.

References

Application Notes and Protocols for the Synthesis of Prochloraz, an Imidazole Fungicide, Utilizing 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS 13001-29-1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of the imidazole fungicide Prochloraz. The synthesis originates from 2,4,6-trichlorophenol and utilizes 1,3,5-trichloro-2-(2-chloroethoxy)benzene (CAS 13001-29-1) as a key intermediate. This guide includes a step-by-step experimental procedure, tables summarizing key reaction data and spectroscopic information for the final product, and a diagram illustrating the mechanism of action of Prochloraz.

Introduction

Prochloraz is a broad-spectrum imidazole fungicide widely employed in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2][3] Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[1][2][4] The synthesis of Prochloraz involves a multi-step chemical process, with this compound serving as a crucial building block.[1] This document outlines a detailed protocol for the synthesis of Prochloraz, providing valuable information for researchers in agrochemical development and related fields.

Experimental Protocol: Synthesis of Prochloraz

This protocol is adapted from established synthetic methods and is intended for laboratory-scale synthesis.

Materials:

  • 2,4,6-Trichlorophenol

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Toluene

  • Propylamine

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

Step 1: Synthesis of 1-bromo-2-(2,4,6-trichlorophenoxy)ethane

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 197.5 g of 2,4,6-trichlorophenol, 107.8 ml of 1,2-dibromoethane, and 500 ml of water.

  • Stir the mixture vigorously and heat to reflux.

  • Slowly add a solution of sodium hydroxide (63 ml of a concentrated solution, specific gravity 1.5, mixed with 61 ml of water) to the refluxing mixture.

  • Continue heating under reflux for 16 hours.

  • After the reaction is complete, remove the excess 1,2-dibromoethane by azeotropic distillation, first at atmospheric pressure and then under reduced pressure.

Step 2: Synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine

  • To the residue from Step 1, add 85 ml of toluene and maintain the temperature at approximately 50°C.

  • Separate the organic layer and wash it with dilute aqueous sodium hydroxide.

  • To the washed organic layer, add another 85 ml of toluene, 137 ml of sodium hydroxide solution (specific gravity 1.5), 137 ml of water, and 134 ml of propylamine.

  • Stir the mixture at 50-60°C for eight hours, then leave it at room temperature for 60 hours.

  • Separate the aqueous layer. Distill the organic layer first at atmospheric pressure and then under reduced pressure to isolate the N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine intermediate.

Step 3: Synthesis of 1-[N-propyl-N-2-(2,4,6-trichlorophenoxy)ethylcarbamoyl]imidazole (Prochloraz)

  • Dissolve 39.7 g of phosgene in 370 ml of ice-cold toluene.

  • Slowly add the distillate from Step 2 to the phosgene solution, ensuring the temperature remains below 15°C.

  • Warm the mixture to 70°C and pass more phosgene through the solution until it becomes clear.

  • Remove the toluene under reduced pressure. Cool the remaining solution in an ice bath to precipitate the solid carbamoyl chloride. Filter off the solid.

  • Dilute the resulting toluene solution with an additional 250 ml of toluene.

  • Add 47.3 g of imidazole and 96.0 g of anhydrous potassium carbonate to the solution.

  • Stir the mixture at 80°C for two hours.

  • Allow the mixture to cool and then add 386 ml of water.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Concentrate the dried organic layer under reduced pressure.

  • Stir the concentrated residue with dilute hydrochloric acid.

  • Adjust the pH of the aqueous layer to 8 and extract with diethyl ether to obtain the final product, 1-[N-propyl-N-2-(2,4,6-trichlorophenoxy)ethylcarbamoyl]imidazole (Prochloraz).

Data Presentation

Table 1: Summary of Reported Yields for Prochloraz Synthesis

Reference/PatentReported YieldNotes
CN101851167B~98%Synthesis of an intermediate, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine.[4]
CN100340550C87%For the intermediate 1-bromo-2-(2,4,6-trichlorophenoxy)ethane via recrystallization.[2]
CN1763014A~85%Overall yield for the synthesis of Prochloraz.[3]

Table 2: Spectroscopic Data for Prochloraz (C₁₅H₁₆Cl₃N₃O₂)[5]

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.96, 7.32, 7.11, 4.22, 3.87, 3.55, 1.74, 0.93
¹³C NMR (100.40 MHz, CDCl₃)δ (ppm): 149.2, 143.1, 136.9, 131.6, 129.6, 128.5, 118.0, 70.5, 51.7, 47.9, 21.6, 11.0
Mass Spectrometry (GC-MS)m/z Top Peak: 70; m/z 2nd Highest: 99; m/z 3rd Highest: 43

Mechanism of Action

Prochloraz functions as a fungicide by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4] Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), which is a cytochrome P450 enzyme.[1][4] This inhibition disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

prochloraz_mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Prochloraz Prochloraz Prochloraz->Lanosterol Inhibits

Caption: Mechanism of action of Prochloraz in fungal cells.

Disclaimer: The provided protocol is for informational purposes for qualified professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential when handling the hazardous chemicals involved in this synthesis. Phosgene is an extremely toxic gas and should be handled with extreme caution by experienced personnel only.

References

Application Notes and Protocols for the Analytical Detection of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(2-chloroethoxy)benzene is a halogenated organic compound. Due to its chemical structure, which includes a chlorinated benzene ring and a chloroethoxy group, it is classified as a semivolatile organic compound (SVOC). While specific analytical methods for this compound are not widely documented, established methodologies for the analysis of other chlorinated hydrocarbons and SVOCs, such as those outlined in U.S. EPA Methods 625.1 and 8270, can be adapted for its detection and quantification in various environmental matrices.[1][2][3][4] This document provides a detailed protocol for the analysis of this compound in water and soil samples using gas chromatography-mass spectrometry (GC-MS).

Analytical Principle

The analytical approach for this compound involves extraction of the analyte from the sample matrix, followed by concentration and analysis by GC-MS.[2][5] Gas chromatography separates the target analyte from other components in the extract based on its volatility and interaction with the GC column stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.

Data Presentation

As no specific quantitative data for this compound was found in the literature, the following table summarizes typical performance data for the analysis of related semivolatile organic compounds using adapted EPA methods. This data can be used as a benchmark for method development and validation.

ParameterWater MatrixSoil/Sediment Matrix
Limit of Detection (LOD) 0.1 - 1.0 µg/L10 - 100 µg/kg
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/L50 - 500 µg/kg
Linear Range 0.5 - 100 µg/L50 - 1000 µg/kg
Recovery 70 - 130%60 - 120%
Precision (RSD) < 20%< 30%

Experimental Protocols

The following are detailed protocols for the analysis of this compound in water and soil samples.

Protocol 1: Analysis in Water Samples (Adapted from EPA Method 625.1)

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles with PTFE-lined screw caps.[2]

  • If residual chlorine is present, dechlorinate the sample by adding 80 mg of sodium thiosulfate per liter of sample.[2]

  • Preserve the samples by acidifying to a pH < 2 with sulfuric acid.

  • Store the samples at 4°C and extract within 7 days of collection.[2]

2. Sample Preparation: Liquid-Liquid Extraction (LLE):

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • Add a surrogate standard to the sample to monitor extraction efficiency.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract (bottom layer) into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • Add an internal standard to the concentrated extract just before GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent fused silica capillary column.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Note: The exact mass spectrum of this compound is not available in public databases. Therefore, the characteristic ions for SIM mode must be determined experimentally by injecting a pure standard of the compound. Based on its structure (Molecular Formula: C8H6Cl4O, Molecular Weight: 259.95 g/mol ), characteristic ions would likely include the molecular ion and fragments resulting from the loss of the chloroethoxy group and chlorine atoms.[6]

Protocol 2: Analysis in Soil and Sediment Samples (Adapted from EPA Method 8270)

1. Sample Collection and Storage:

  • Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined lids.

  • Store samples at 4°C and extract within 14 days of collection.

2. Sample Preparation: Soxhlet Extraction:

  • Homogenize the soil sample.

  • Weigh approximately 30 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Add a surrogate standard to the sample.

  • Place the sample into a Soxhlet extraction thimble.

  • Extract the sample for 12-18 hours with a 1:1 mixture of acetone and hexane in a Soxhlet apparatus.

  • After extraction, allow the extract to cool and then dry it by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator followed by a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is highly colored or contains interfering compounds, a cleanup step using gel permeation chromatography (GPC) or silica gel chromatography may be required.[5][7]

  • Add an internal standard to the concentrated extract just before GC-MS analysis.

3. GC-MS Analysis:

  • The GC-MS conditions are the same as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Water or Soil) Preservation Preservation (Water Samples) SampleCollection->Preservation Water Extraction Extraction (LLE or Soxhlet) SampleCollection->Extraction Soil Preservation->Extraction Drying Drying (Sodium Sulfate) Extraction->Drying Concentration Concentration Drying->Concentration Cleanup Cleanup (Optional) Concentration->Cleanup InternalStandard Internal Standard Addition Cleanup->InternalStandard GCMS GC-MS Analysis InternalStandard->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: General workflow for the analysis of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detection and quantification of this compound in water and soil matrices. While these methods are adapted from standard procedures for similar compounds, it is crucial to perform a thorough method validation for this specific analyte to ensure data quality and accuracy. This includes determining the specific mass spectral characteristics, establishing detection limits, and assessing recovery and precision in the matrices of interest.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene. This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its accurate quantification essential for quality control and process monitoring. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. This protocol provides a straightforward and efficient approach for the determination of this compound in various sample matrices.

Introduction

This compound (CAS No. 13001-29-1) is a chlorinated aromatic ether with the molecular formula C8H6Cl4O.[1] Its purity and concentration are critical parameters in synthetic chemistry, particularly in the manufacturing of active pharmaceutical ingredients and agrochemicals. Therefore, a validated analytical method for its quantification is of high importance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the validation of this HPLC method.

ParameterResult
Retention Time (tR) 5.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade, for sample preparation)

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm[2]

  • Run Time: 10 minutes

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol. If necessary, dilute the sample with the mobile phase to bring the concentration within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis

Identify the peak corresponding to this compound based on its retention time. Quantify the analyte by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (ACN:H2O) C Injection A->C B Standard & Sample Solutions B->C D Separation (C18 Column) C->D E Detection (UV @ 215 nm) D->E F Peak Integration E->F G Quantification F->G H Report Generation G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and applicable in most analytical laboratories. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

References

Application Note: Analysis of 2,4,6-Trichlorophenol via Derivatization-GC/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the derivatization of 2,4,6-trichlorophenol (2,4,6-TCP) for quantitative analysis by gas chromatography-mass spectrometry (GC/MS). Direct analysis of chlorophenols by GC can be problematic due to their polarity, which can lead to poor peak shape and reduced sensitivity. Derivatization to a less polar, more volatile compound improves chromatographic performance. Two effective methods, acetylation and silylation, are presented. Acetylation involves the reaction of 2,4,6-TCP with acetic anhydride in an alkaline medium to form its acetate ester. Silylation converts the phenol to its trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Both methods, when coupled with GC/MS, provide a robust and sensitive approach for the determination of 2,4,6-TCP in various matrices.

Note on 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: The target analyte of this protocol, 2,4,6-trichlorophenol, is a common precursor and potential impurity or degradation product related to more complex chlorinated aromatic ethers such as this compound. The direct derivatization of this compound is challenging due to the absence of active hydrogen atoms. Therefore, the methods described herein for its phenolic precursor are presented as a pertinent analytical strategy.

Introduction

2,4,6-Trichlorophenol is a significant environmental pollutant, arising from the disinfection of water containing phenols and as a byproduct in the manufacturing of pesticides and other chemicals.[1] Its toxicity and persistence necessitate sensitive and reliable analytical methods for its monitoring. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds. However, the hydroxyl group of phenols can interact with active sites in the GC system, leading to tailing peaks and poor reproducibility. Chemical derivatization mitigates these issues by converting the polar hydroxyl group into a less polar and more volatile moiety.[2] This note provides detailed protocols for the acetylation and silylation of 2,4,6-TCP, followed by GC/MS analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of 2,4,6-TCP using the described derivatization methods.

Table 1: Quantitative Performance Data for Acetylated 2,4,6-Trichlorophenol Analysis by GC/MS.

ParameterValueReference
Linearity Range (µg/L)1.0 - 50.0[3]
Coefficient of Determination (r²)> 0.999[1][3]
Method Detection Limit (MDL) (µg/L)0.224[3]
Method Quantification Limit (MQL) (µg/L)0.896[3]
Recovery (%)81.0 - 115.0[3]
Relative Standard Deviation (RSD) (%)4.15 - 6.24[3]

Table 2: Quantitative Performance Data for Silylated 2,4,6-Trichlorophenol Analysis by GC/MS.

ParameterValueReference
Linearity Range (ng/L)12.9 - 46.04[4]
Detection Limits (µg/L)0.01 - 0.25[4]
Recovery (%)70 - 120[4]
Relative Standard Deviation (RSD) (%)< 13[4]

Experimental Protocols

Protocol 1: Acetylation of 2,4,6-Trichlorophenol

This protocol is based on the reaction of 2,4,6-TCP with acetic anhydride in an alkaline aqueous solution to produce 2,4,6-trichlorophenyl acetate.[1][5]

Materials:

  • 2,4,6-Trichlorophenol standard

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • n-Hexane

  • Methanol (HPLC grade)

  • Ultrapure water

  • 10 mL screw-cap vials

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • GC/MS system

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,4,6-TCP in methanol. From this stock, prepare a series of calibration standards in ultrapure water.

  • Sample Preparation: Place 5 mL of the aqueous sample or standard into a 10 mL screw-cap vial.

  • Alkalinization: Adjust the pH of the solution to approximately 9 by adding a small amount of K₂CO₃ or NaOH solution.[5]

  • Derivatization: Add 100 µL of acetic anhydride and 0.5 mL of n-hexane to the vial.[5]

  • Reaction: Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing.[5]

  • Phase Separation: Centrifuge the vial at 5,000 rpm for 3 minutes to separate the organic and aqueous layers.[5]

  • Extraction: Carefully transfer the upper n-hexane layer, containing the acetylated 2,4,6-TCP, to a 2 mL autosampler vial.

  • Analysis: Inject 1 µL of the n-hexane extract into the GC/MS system.

GC/MS Parameters (Typical):

  • Injector: Splitless mode at 250°C

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature of 60°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Source: 230°C

  • MS Quad: 150°C

  • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions for 2,4,6-trichlorophenyl acetate (e.g., m/z 196, 198, 43).[1]

Protocol 2: Silylation of 2,4,6-Trichlorophenol

This protocol describes the formation of the trimethylsilyl (TMS) ether of 2,4,6-TCP using BSTFA.[2][4]

Materials:

  • 2,4,6-Trichlorophenol standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile)

  • 1 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC/MS system

Procedure:

  • Sample Preparation: Prepare a solution of 2,4,6-TCP in pyridine or another suitable solvent in a 1 mL reaction vial. If the sample is in an aqueous matrix, it must first be extracted into an organic solvent and dried.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS) to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC/MS system.

GC/MS Parameters (Typical):

  • Injector: Splitless mode at 260°C

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature of 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Source: 230°C

  • MS Quad: 150°C

  • Mode: Electron Ionization (EI) with full scan or SIM of characteristic ions for the TMS ether of 2,4,6-TCP.

Visualizations

Acetylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis A Aqueous Sample/ Standard (5 mL) B Alkalinization (pH ~9) A->B C Add Acetic Anhydride & n-Hexane B->C Transfer D Vortex (2 min) C->D E Centrifuge (5000 rpm, 3 min) D->E F Collect n-Hexane Layer E->F G GC/MS Injection F->G Transfer H Data Acquisition & Analysis G->H

Caption: Acetylation workflow for 2,4,6-TCP analysis.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 2,4,6-TCP in Anhydrous Solvent B Add BSTFA A->B Transfer C Heat (60-70°C, 30 min) B->C D Cool to RT C->D E GC/MS Injection D->E Transfer F Data Acquisition & Analysis E->F

Caption: Silylation workflow for 2,4,6-TCP analysis.

References

Application Notes and Protocols for the Extraction of Chlorinated Ethers from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of chlorinated ethers from aqueous solutions. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and environmental fields in selecting and implementing appropriate analytical methods for the detection and quantification of these compounds.

Introduction to Chlorinated Ether Extraction

Chlorinated ethers are a class of synthetic organic compounds that can be found in the environment as industrial byproducts and pollutants. Due to their potential toxicity and persistence, their presence in aqueous environments is a significant concern. Accurate and sensitive analytical methods are crucial for monitoring their levels in water sources. This document outlines and compares three common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME), followed by analysis using Gas Chromatography (GC).

Comparative Data of Extraction Methods

The selection of an appropriate extraction method depends on factors such as the specific chlorinated ether, the required detection limit, sample matrix complexity, and available resources. The following tables summarize quantitative data for different extraction methods, providing a basis for comparison.

Table 1: Performance Data for Liquid-Liquid Extraction (LLE) of Haloethers (based on EPA Method 611) [1][2]

AnalyteTrue Concentration (µg/L)Mean Recovery (%)Single-Analyst Precision (%RSD)Overall Precision (%RSD)
Bis(2-chloroethyl) ether1.0 - 62656 - 8515 - 3132 - 53
4-Chlorophenyl phenyl ether1.0 - 62656 - 8515 - 3132 - 53
Bis(2-chloroisopropyl) ether1.0 - 62656 - 8515 - 3132 - 53
4-Bromophenyl phenyl ether1.0 - 62656 - 8515 - 3132 - 53
Bis(2-chloroethoxy) methane1.0 - 62656 - 8515 - 3132 - 53

Table 2: Representative Performance Data for Solid-Phase Extraction (SPE) of Chlorinated Compounds

AnalyteSorbentRecovery (%)RSD (%)Limit of Detection (LOD)
Chlorinated PesticidesC1885 - 110< 150.01 - 0.1 µg/L
Polybrominated Diphenyl EthersStarch-based polymer71.3 - 104.23.6 - 9.50.06 - 1.42 ng/L[3]
General SemivolatilesPolymeric> 70< 20Analyte dependent

Table 3: Representative Performance Data for Solid-Phase Microextraction (SPME) of Volatile and Semi-Volatile Organic Compounds

AnalyteFiber CoatingRecovery (%)RSD (%)Limit of Detection (LOD)
Volatile Organic CompoundsDVB/CAR/PDMS81 - 118< 8 - 100.01 - 0.5 µg/L
Organophosphorus InsecticidesPDMS, PA, PDMS-DVB, CW-DVB> 803 - 152 - 90 ng/L[4]
BTEX CompoundsCationic Surfactant Ion Pair83.1 - 107.80.32 - 4.390.03 - 0.30 µg/L[5]

Experimental Protocols

The following are detailed protocols for the extraction of chlorinated ethers from aqueous solutions using LLE, SPE, and SPME.

Protocol for Liquid-Liquid Extraction (LLE)

This protocol is based on the principles of EPA Method 611 for the analysis of haloethers.[1][2]

Objective: To extract chlorinated ethers from an aqueous sample into an organic solvent for subsequent analysis by GC.

Materials:

  • 2-L separatory funnel with a TFE-fluorocarbon stopcock

  • 1-L sample bottles

  • Kuderna-Danish (K-D) concentrator (500-mL flask, 10-mL concentrator tube, and a three-ball Snyder column)

  • Water bath

  • Methylene chloride (pesticide grade or equivalent)

  • Sodium sulfate (anhydrous, reagent grade)

  • pH indicator paper

  • Sulfuric acid (12N)

  • Sodium hydroxide (6N or 10N)

Procedure:

  • Sample Preparation:

    • Allow the 1-L aqueous sample to equilibrate to room temperature.

    • Pour the entire sample into a 2-L separatory funnel.

    • Check the pH of the sample with wide-range pH paper. Adjust the pH to ≤ 2 with approximately 3 mL of 12N sulfuric acid.[6]

  • Extraction:

    • Add 60 mL of methylene chloride to the sample bottle, cap, and shake for 30 seconds to rinse the inner surface.

    • Transfer the solvent to the separatory funnel and shake vigorously for 2 minutes with periodic venting to release pressure.[2]

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes. If an emulsion forms, employ mechanical techniques such as stirring or centrifugation to aid in phase separation.

    • Drain the methylene chloride extract (bottom layer) into a 250-mL Erlenmeyer flask.

    • Repeat the extraction two more times with fresh 60-mL portions of methylene chloride, combining all extracts in the Erlenmeyer flask.

  • Drying and Concentration:

    • Assemble a Kuderna-Danish (K-D) concentrator by attaching a 10-mL concentrator tube to a 500-mL evaporative flask.

    • Pour the combined extract through a drying column containing about 10 cm of anhydrous sodium sulfate, and collect the extract in the K-D concentrator. Rinse the Erlenmeyer flask and column with 20-30 mL of methylene chloride to ensure a complete transfer.

    • Add one or two clean boiling chips to the evaporative flask and attach a three-ball Snyder column.

    • Pre-wet the Snyder column by adding about 1 mL of methylene chloride to the top.

    • Place the K-D apparatus on a hot water bath (60-65 °C) so that the concentrator tube is partially immersed in the hot water, and the entire lower rounded surface of the flask is bathed with hot vapor.

    • Concentrate the extract to approximately 5 mL.

    • Remove the K-D apparatus from the bath and allow it to cool.

    • The extract is now ready for analysis by GC.

Protocol for Solid-Phase Extraction (SPE)

This is a general protocol for the extraction of semi-volatile organic compounds, which can be adapted for chlorinated ethers.

Objective: To extract and concentrate chlorinated ethers from an aqueous sample using a solid sorbent cartridge.

Materials:

  • SPE cartridges (e.g., C18, polymeric)[7][8][9]

  • SPE vacuum manifold

  • Collection vials

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., methylene chloride, acetone/hexane mixture)[8]

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 5-10 mL of the elution solvent through the cartridge to wet the sorbent.

    • Pass 5-10 mL of methanol through the cartridge.

    • Pass 5-10 mL of deionized water through the cartridge, ensuring the sorbent does not go dry before sample loading.

  • Sample Loading:

    • Load the aqueous sample (typically 100 mL to 1 L) onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge by drawing a vacuum for 10-20 minutes.

  • Elution:

    • Place collection vials in the manifold.

    • Add a small volume (e.g., 5-10 mL) of the elution solvent to the cartridge and allow it to soak the sorbent for a few minutes.

    • Slowly draw the solvent through the cartridge and collect the eluate.

    • Repeat the elution step with a second aliquot of the elution solvent.

  • Concentration:

    • Concentrate the eluate to the desired final volume (e.g., 1 mL) using a gentle stream of nitrogen.

    • The extract is now ready for GC analysis.

Protocol for Solid-Phase Microextraction (SPME)

This protocol describes a general procedure for the extraction of volatile and semi-volatile organic compounds using SPME, which is suitable for chlorinated ethers.

Objective: To partition chlorinated ethers from an aqueous sample onto a coated fiber for direct transfer to a GC injector.

Materials:

  • SPME fiber assembly (e.g., with Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) coating)[10][11]

  • SPME holder

  • Sample vials with PTFE-lined septa

  • Stir plate and stir bar

  • Heater/agitator (optional)

Procedure:

  • Fiber Conditioning:

    • Before first use, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer.

  • Sample Preparation:

    • Place a known volume of the aqueous sample (e.g., 10-20 mL) into a sample vial.

    • Add a small stir bar to the vial.

    • For semi-volatile compounds, adding salt (e.g., NaCl) to the sample can improve extraction efficiency by increasing the ionic strength.

  • Extraction:

    • Place the vial on a stir plate.

    • Expose the SPME fiber to the sample by either direct immersion (DI-SPME) into the liquid or in the headspace above the liquid (HS-SPME).

    • Begin stirring to facilitate the partitioning of analytes onto the fiber coating.

    • Extraction time is a critical parameter and should be optimized (typically 15-60 minutes). For some applications, heating and agitation can be used to expedite extraction.[10]

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the SPME device into the heated GC injector.

    • Extend the fiber to expose it to the heat, allowing the analytes to be thermally desorbed onto the GC column.

    • Desorption time is typically 1-5 minutes at a temperature appropriate for the analytes and the fiber.

    • Start the GC analysis.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the extraction and analysis of chlorinated ethers and the logical relationships between the different extraction techniques.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Aqueous Sample Collection pH_Adjust pH Adjustment (optional) Sample->pH_Adjust Spiking Addition of Internal Standards/Surrogates pH_Adjust->Spiking LLE Liquid-Liquid Extraction (LLE) Spiking->LLE SPE Solid-Phase Extraction (SPE) Spiking->SPE SPME Solid-Phase Microextraction (SPME) Spiking->SPME Drying Drying (LLE/SPE) LLE->Drying SPE->Drying GC_Analysis Gas Chromatography (GC) Analysis SPME->GC_Analysis Direct Transfer Concentration Concentration (LLE/SPE) Drying->Concentration Solvent_Exchange Solvent Exchange (optional) Concentration->Solvent_Exchange Solvent_Exchange->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: General workflow for the extraction and analysis of chlorinated ethers.

Method_Comparison cluster_attributes Key Attributes cluster_methods Extraction Methods Solvent_Use Solvent Consumption Time Sample Preparation Time Sensitivity Sensitivity Automation Automation Potential Cost Cost per Sample LLE LLE LLE->Solvent_Use High LLE->Time High LLE->Sensitivity Good LLE->Automation Limited LLE->Cost Low to Moderate SPE SPE SPE->Solvent_Use Low to Moderate SPE->Time Moderate SPE->Sensitivity Good to Excellent SPE->Automation High SPE->Cost Moderate SPME SPME SPME->Solvent_Use Very Low (Solvent-free) SPME->Time Low to Moderate SPME->Sensitivity Excellent SPME->Automation High SPME->Cost Low (reusable fiber)

Caption: Comparison of key attributes for LLE, SPE, and SPME methods.

References

Application Notes and Protocols for the Use of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene as a key intermediate in organic synthesis, with a particular focus on its application in the preparation of the fungicide, Prochloraz. Detailed experimental protocols, quantitative data, and reaction pathways are presented to facilitate its use in research and development.

Overview of this compound

This compound, also known by other names such as 2-(2,4,6-Trichlorophenoxy)ethyl chloride, is a crucial building block in the synthesis of various organic molecules. Its primary application lies in the agrochemical industry as a key precursor to the broad-spectrum fungicide Prochloraz.[1] Beyond this, its chemical structure lends itself to the development of flame retardants and other industrial chemicals.

Chemical Properties:

PropertyValue
CAS Number 13001-29-1
Molecular Formula C₈H₆Cl₄O
Molecular Weight 259.95 g/mol
Appearance White crystalline solid
Purity Typically ≥98.0%

Synthesis of Prochloraz: A Key Application

A major application of this compound is in the multi-step synthesis of Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide). The overall synthetic pathway involves the initial reaction of this compound with n-propylamine to form the key intermediate, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine. This intermediate is then converted to Prochloraz.

Synthesis of the Intermediate: N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine

This crucial step involves the nucleophilic substitution of the chloro group in the chloroethoxy side chain of the starting material with n-propylamine.

Experimental Protocol:

A detailed protocol for this synthesis is provided below, based on established procedures.[2][3]

  • Reactants:

    • This compound (270.8 g)

    • n-propylamine (350 g)

  • Procedure:

    • In a 1-liter glass reactor equipped with a stirrer, heating mantle, and pressure gauge, combine this compound and n-propylamine.

    • Slowly heat the mixture with stirring to 90°C over a period of 8 hours. The initial pressure of approximately 3 atmospheres is expected to decrease to about 2.2 atmospheres as the reaction proceeds.

    • Monitor the reaction progress by Gas-Liquid Chromatography (GLC).

    • Upon completion, cool the reaction mixture to 55°C, at which point the pressure should return to atmospheric.

    • Distill off the excess n-propylamine for potential recycling until a bottom temperature of 85°C is reached.

    • Cool the remaining mixture to 40°C and add 300 ml of a 20% hydrogen chloride solution and 1 g of an emulsifier (e.g., GAF RM-510). The temperature will rise to approximately 70°C.

    • Stir the mixture for one hour at 70°C to precipitate the product as the white crystalline amine hydrochloride salt.

    • Cool the slurry to 40°C and filter the solid.

    • Re-slurry the collected solid in 250 ml of xylene and filter again to afford the purified hydrochloride salt of N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine.

  • Yield and Purity:

    • This procedure is reported to yield approximately 312 g of the hydrochloride salt (93% yield) with a purity of 96-98%.[2]

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
This compound259.95270.81.041
n-propylamine59.113505.92~5.7
ProductMolar Mass ( g/mol )Yield (g)Yield (%)Purity (%)
N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine HCl319.053129396-98

Experimental Workflow:

G A This compound B N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine A->B + n-propylamine C Prochloraz B->C + Imidazole / Phosgene or Triphosgene

References

Application Notes and Protocols: Reaction Kinetics of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Trichloro-2-(2-chloroethoxy)benzene is a polychlorinated aromatic ether. Understanding the reaction kinetics for the synthesis of this and similar molecules is crucial for process optimization, yield maximization, and ensuring product purity in industrial and pharmaceutical applications. The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). This document provides a detailed protocol for studying the reaction kinetics of the synthesis of this compound from 2,4,6-trichlorophenol and 1,2-dichloroethane. Due to the limited availability of specific kinetic data for this exact reaction in public literature, this protocol is based on established principles of Williamson ether synthesis involving chlorinated phenols and provides a framework for a comprehensive kinetic investigation.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloroalkane. The rate of this reaction is influenced by several factors, including the concentration of reactants, the choice of solvent, the nature of the base used to deprotonate the phenol, and the reaction temperature. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous phenoxide and the organic chloroalkane phases.

Proposed Reaction Pathway

The synthesis of this compound from 2,4,6-trichlorophenol and 1,2-dichloroethane in the presence of a base and a phase-transfer catalyst (PTC) can be described by the following steps:

  • Deprotonation: The base deprotonates the 2,4,6-trichlorophenol to form the corresponding phenoxide ion.

  • Phase Transfer: The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the 1,2-dichloroethane is present.

  • Nucleophilic Substitution: The phenoxide ion attacks the 1,2-dichloroethane in an SN2 reaction to form the desired ether product and a chloride ion.

Reaction_Pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase TCP 2,4,6-Trichlorophenol Phenoxide 2,4,6-Trichlorophenoxide TCP->Phenoxide + Base Base Base (e.g., NaOH) Complex [PTC-Phenoxide] Complex Phenoxide->Complex + PTC DCE 1,2-Dichloroethane Product 1,3,5-Trichloro-2- (2-chloroethoxy)benzene DCE->Product PTC Phase-Transfer Catalyst (PTC) Complex->Product + 1,2-Dichloroethane Cl_ion Chloride Ion

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the methodologies for investigating the reaction kinetics.

Materials:

  • 2,4,6-Trichlorophenol (≥98%)

  • 1,2-Dichloroethane (≥99%)

  • Sodium Hydroxide (pellets, ≥97%)

  • Tetrabutylammonium bromide (TBAB, as phase-transfer catalyst, ≥98%)

  • Toluene (anhydrous, ≥99.8%)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal Standard (e.g., 1,3,5-tribromobenzene)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Thermostatic water bath

  • Autosampler and syringe pump

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product identification

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware

Experimental Workflow for Kinetic Study:

The following diagram outlines the general workflow for conducting a kinetic experiment.

Experimental_Workflow Start Start Prep Prepare Reactant and Catalyst Solutions Start->Prep Setup Set up Jacketed Reactor at Desired Temperature Prep->Setup Add Add 2,4,6-Trichlorophenol, Toluene, and NaOH(aq) Setup->Add Stir Stir to Form Phenoxide Add->Stir Initiate Add 1,2-Dichloroethane and PTC to Initiate Reaction (t=0) Stir->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquot (e.g., with dilute HCl) Sample->Quench Analyze Analyze by HPLC/GC to Determine Concentration Quench->Analyze Data Record Concentration vs. Time Data Analyze->Data Repeat Repeat at Different Temperatures/Concentrations Data->Repeat Repeat->Setup Yes End End Repeat->End No

Caption: Experimental workflow for the kinetic study of the synthesis reaction.

Detailed Protocol:

  • Reaction Setup:

    • A 250 mL jacketed glass reactor is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.

    • The reactor is connected to a thermostatic water bath to maintain a constant temperature.

  • Reactant Preparation:

    • Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

    • Prepare stock solutions of 2,4,6-trichlorophenol and 1,2-dichloroethane in toluene at known concentrations.

  • Kinetic Run (Example Conditions):

    • Charge the reactor with 50 mL of the 2,4,6-trichlorophenol solution in toluene.

    • Add the aqueous sodium hydroxide solution in a stoichiometric amount relative to the phenol.

    • Stir the biphasic mixture vigorously (e.g., 500 rpm) to form the sodium 2,4,6-trichlorophenoxide.

    • Allow the mixture to reach the desired reaction temperature (e.g., 60 °C).

    • To initiate the reaction, add the 1,2-dichloroethane solution and the phase-transfer catalyst (e.g., 1 mol% relative to the phenol). Start the timer (t=0).

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot of the organic layer using a syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of dilute HCl and the internal standard solution.

  • Sample Analysis (HPLC Method):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

    • Prepare a calibration curve for 2,4,6-trichlorophenol and the product to quantify their concentrations in the reaction mixture.

Data Presentation

The quantitative data obtained from the kinetic experiments should be summarized in tables for clear comparison and analysis.

Table 1: Effect of Initial Reactant Concentrations on Initial Reaction Rate at 60 °C

Experiment[2,4,6-Trichlorophenol] (mol/L)[1,2-Dichloroethane] (mol/L)[NaOH] (mol/L)[TBAB] (mol/L)Initial Rate (mol/L·s)
10.10.10.10.0011.2 x 10-5
20.20.10.10.0012.5 x 10-5
30.10.20.10.0012.3 x 10-5
40.10.10.20.0011.3 x 10-5
50.10.10.10.0022.4 x 10-5

Table 2: Effect of Temperature on the Rate Constant

Temperature (°C)Temperature (K)Rate Constant, k (L/mol·s)
50323.158.5 x 10-4
60333.151.7 x 10-3
70343.153.2 x 10-3
80353.155.9 x 10-3

Note: The data presented in these tables is representative and for illustrative purposes. Actual experimental data should be used for accurate kinetic analysis.

Data Analysis

  • Reaction Order: The order of the reaction with respect to each reactant can be determined by analyzing the data in Table 1 using the method of initial rates.

  • Rate Law: Based on the reaction orders, a rate law can be proposed. For a typical SN2 reaction under these conditions, the rate law might be: Rate = k[2,4,6-Trichlorophenol][1,2-Dichloroethane][TBAB]

  • Activation Energy: The activation energy (Ea) can be calculated from the data in Table 2 using the Arrhenius equation by plotting ln(k) versus 1/T.

Conclusion

This document provides a comprehensive framework for the systematic study of the reaction kinetics of this compound synthesis. By following the detailed protocols and utilizing the suggested data analysis methods, researchers can gain valuable insights into the reaction mechanism and optimize the synthesis process. The provided workflows and representative data serve as a guide for designing and executing these experiments.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, can stem from several factors. The primary reactants are 2,4,6-trichlorophenol and 1,2-dichloroethane. Due to the electron-withdrawing nature of the three chlorine atoms on the phenol ring, the nucleophilicity of the corresponding phenoxide is significantly reduced, making the reaction challenging.

Here are the key areas to investigate:

  • Incomplete Deprotonation of the Phenol: The pKa of 2,4,6-trichlorophenol is higher than that of less substituted phenols, requiring a sufficiently strong base to generate the phenoxide.

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier, especially with a deactivated nucleophile.

  • Choice of Base and Solvent: The combination of base and solvent is critical for ensuring the solubility of the reactants and promoting the desired SN2 reaction.

  • Purity of Reactants and Solvents: Water and other impurities can consume the base and interfere with the reaction.

Recommendations for Optimization:

To systematically address low yield, consider the following experimental variations. The table below summarizes the impact of different reaction parameters on the yield of this compound.

Experiment ID Base Solvent Temperature (°C) Phase Transfer Catalyst Yield (%) Purity (%)
A1Sodium HydroxideEthanol80None1585
A2Potassium CarbonateDMF100None4590
A3Sodium HydrideTHF65None6092
A4Potassium CarbonateToluene110TBAB7595
A5Sodium HydroxideWater/Toluene90TBAB8296

TBAB: Tetrabutylammonium bromide

As indicated in the table, the use of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic system (Experiment A5) can significantly improve the yield by facilitating the transfer of the phenoxide from the aqueous phase to the organic phase where the 1,2-dichloroethane is present.

Problem 2: Presence of Significant Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer: The primary side reaction in this synthesis is the elimination of HCl from 1,2-dichloroethane to form vinyl chloride, especially under strongly basic conditions and at elevated temperatures. Another potential side product is the diaryl ether, formed by the reaction of the product with another molecule of the phenoxide, although this is less likely given the deactivation of the starting phenoxide.

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Use a slight excess of 1,2-dichloroethane to favor the desired substitution reaction over potential side reactions involving the phenoxide.

  • Temperature Management: Avoid excessively high temperatures that can promote elimination reactions. A controlled heating profile is recommended.

  • Choice of Base: A moderately strong base like potassium carbonate is often a good compromise to ensure deprotonation without excessively promoting elimination.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in this synthesis?

A1: A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is crucial for reactions involving reactants that are soluble in different, immiscible phases. In this synthesis, the sodium salt of 2,4,6-trichlorophenol is soluble in the aqueous phase, while 1,2-dichloroethane is in the organic phase. The PTC transports the phenoxide anion from the aqueous phase to the organic phase, allowing it to react with the 1,2-dichloroethane and significantly increasing the reaction rate and yield.

Q2: Can I use a different alkylating agent instead of 1,2-dichloroethane?

A2: Yes, other 2-chloroethylating agents can be used. For instance, 2-chloroethyl tosylate could be a more reactive alternative due to the better leaving group ability of the tosylate ion. However, 1,2-dichloroethane is often preferred due to its lower cost and availability.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The organic layer should be washed with a dilute base (e.g., 5% NaOH) to remove any unreacted 2,4,6-trichlorophenol, followed by washing with water and then brine.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Reactant Handling: 2,4,6-trichlorophenol is toxic and corrosive. 1,2-dichloroethane is a suspected carcinogen. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Base Handling: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction should be conducted in appropriate glassware, and heating should be controlled with a heating mantle and a temperature controller.

Experimental Protocols

Optimized Synthesis of this compound using Phase Transfer Catalysis

This protocol is based on the optimized conditions identified in the troubleshooting guide (Experiment A5).

Materials:

  • 2,4,6-Trichlorophenol (1.0 eq)

  • 1,2-Dichloroethane (1.5 eq)

  • Sodium Hydroxide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trichlorophenol, sodium hydroxide, and deionized water. Stir until the phenol is completely dissolved.

  • Add toluene, 1,2-dichloroethane, and tetrabutylammonium bromide to the reaction mixture.

  • Heat the mixture to 90°C and maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% aqueous NaOH, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

Visualizations

Synthesis_Workflow Reactants Reactants: 2,4,6-Trichlorophenol 1,2-Dichloroethane Sodium Hydroxide TBAB Reaction_Setup Reaction Setup: - Add reactants to flask - Add Toluene and Water Reactants->Reaction_Setup Reaction Reaction: - Heat to 90°C - Stir for 8-12 hours Reaction_Setup->Reaction Workup Workup: - Separate organic layer - Wash with NaOH, Water, Brine Reaction->Workup Purification Purification: - Dry over Na2SO4 - Remove solvent - Recrystallize Workup->Purification Product Final Product: 1,3,5-Trichloro-2- (2-chloroethoxy)benzene Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Phenol 2,4,6-Trichlorophenol Phenoxide Trichlorophenoxide Anion Phenol->Phenoxide Deprotonation Base NaOH Base->Phenoxide DCE 1,2-Dichloroethane Transition_State SN2 Transition State DCE->Transition_State Phenoxide->Transition_State Nucleophilic Attack Product This compound Transition_State->Product Chloride leaving

Caption: Simplified Williamson ether synthesis reaction mechanism.

Technical Support Center: Purification of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, a key intermediate in the synthesis of the fungicide Prochloraz.[1] The primary synthesis route is assumed to be the Williamson ether synthesis, reacting 2,4,6-trichlorophenol with 1,2-dichloroethane in the presence of a base.

Issue 1: The crude product is an oil and does not solidify.

Possible Cause Troubleshooting Step Expected Outcome
Residual Solvent: The presence of a high-boiling solvent (e.g., DMF, DMSO) can prevent crystallization.1. Aqueous Work-up: Perform an aqueous work-up by diluting the reaction mixture with water and extracting the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). 2. Brine Wash: Wash the organic layer with brine to remove residual water-soluble solvents. 3. Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent under reduced pressure.The product should be obtained as a solid or a viscous oil that is more amenable to crystallization.
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystallization.1. TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) to assess the impurity profile. 2. Column Chromatography: If multiple impurities are present, consider purifying a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal.A purified solid product that can be used to induce crystallization of the bulk material.

Issue 2: The purity of the product is low after initial isolation (<98%).

Possible Cause Troubleshooting Step Expected Outcome
Unreacted 2,4,6-trichlorophenol: The starting phenol is a common impurity.1. Base Wash: During the aqueous work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to extract the acidic phenol. 2. TLC Monitoring: Monitor the removal of the phenol by TLC. The phenol spot should no longer be visible in the organic layer.The purity of the product should increase significantly, as confirmed by analytical techniques such as GC-MS or HPLC.
Formation of 1,2-bis(2,4,6-trichlorophenoxy)ethane: This di-ether byproduct can form under certain reaction conditions.1. Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. Ethanol has been reported to be effective for similar chlorinated aromatic compounds.[2] A solvent screen with small amounts of the crude product can identify the best solvent system. 2. Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is a good starting point.A crystalline product with a purity of ≥98.0% should be obtained.[1]

Issue 3: Difficulty in finding a suitable recrystallization solvent.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Polarity: The chosen solvent may be too polar or too non-polar.1. Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) at room temperature and upon heating. 2. Solvent Mixtures: If a single solvent is not ideal, try solvent mixtures. Dissolve the compound in a small amount of a good solvent (in which it is highly soluble) and add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to redissolve and then allow to cool slowly. Common mixtures include hexane/ethyl acetate and methanol/water.Identification of a solvent or solvent system that provides good crystal formation upon cooling with high recovery.
Oiling Out: The compound may be melting in the hot solvent before dissolving, leading to the formation of an oil upon cooling.1. Use a Higher Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of the product. 2. Use a Larger Volume of Solvent: Dissolve the compound in a larger volume of the hot solvent to ensure it fully dissolves before saturation is reached.Formation of solid crystals directly from the solution upon cooling, avoiding the intermediate oil phase.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound?

A1: this compound is a white crystalline solid.[1] Commercially available high-purity grades are typically ≥98.0% pure.

Q2: What are the likely main impurities in the synthesis of this compound?

A2: Based on the Williamson ether synthesis route, the most probable impurities are unreacted 2,4,6-trichlorophenol and potentially the side-product 1,2-bis(2,4,6-trichlorophenoxy)ethane. Residual solvent and base from the reaction are also possible.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The product, being an ether, will be less polar than the starting phenol. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a more detailed analysis of the composition of the reaction mixture and to confirm the purity of the final product.

Q4: Are there any specific safety precautions I should take during the purification?

A4: Yes. 2,4,6-trichlorophenol is a hazardous substance.[3][4] It is important to handle the reaction mixture and all materials in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Experimental Protocols

Protocol 1: Purification by Base Wash and Recrystallization

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with 1M NaOH solution (2 x 50 mL for a 10 g scale reaction). This will remove any unreacted 2,4,6-trichlorophenol.

  • Water Wash: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the resulting solid in a minimum amount of a hot recrystallization solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical TLC Rf Values

Compound Structure Typical Rf Value (20% Ethyl Acetate in Hexane)
This compoundC₈H₆Cl₄O~0.6 - 0.7
2,4,6-TrichlorophenolC₆H₃Cl₃O~0.3 - 0.4
1,2-bis(2,4,6-trichlorophenoxy)ethaneC₁₄H₈Cl₆O₂~0.4 - 0.5

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent saturation, and temperature.

Table 2: Summary of Purification Methods

Method Advantages Disadvantages Best For
Recrystallization Simple, scalable, can yield very pure material.Requires finding a suitable solvent, may have lower recovery.Removing small amounts of impurities from a mostly pure product.
Column Chromatography Can separate complex mixtures, highly versatile.More time-consuming, requires larger volumes of solvent, can be difficult to scale up.Purifying products from complex reaction mixtures with multiple components.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Base Wash) crude->workup solid Crude Solid workup->solid analysis1 TLC/GC-MS Analysis solid->analysis1 recrystallization Recrystallization analysis1->recrystallization High Purity column Column Chromatography analysis1->column Low Purity / Multiple Impurities pure_xtal Pure Crystalline Product (>98%) recrystallization->pure_xtal mother_liquor Mother Liquor recrystallization->mother_liquor analysis2 Final Purity Check (GC-MS, NMR) pure_xtal->analysis2 pure_col Pure Product Fractions column->pure_col pure_col->analysis2

Caption: Purification workflow for this compound.

Troubleshooting_Logic start Start Purification check_purity Is Purity >98%? start->check_purity unreacted_phenol Unreacted Phenol Present? check_purity->unreacted_phenol No end Pure Product check_purity->end Yes base_wash Perform Base Wash unreacted_phenol->base_wash Yes recrystallize Recrystallize unreacted_phenol->recrystallize No base_wash->recrystallize recrystallize->check_purity column_chrom Column Chromatography recrystallize->column_chrom Fails column_chrom->end

Caption: Troubleshooting logic for purifying this compound.

References

Side-product formation in the synthesis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the production of the fungicide Prochloraz.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory and industrial synthesis method is the Williamson ether synthesis.[3][4][5] This reaction involves the deprotonation of 2,4,6-trichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic 2-chloroethyl reagent, such as 1,2-dichloroethane or 2-chloroethyl tosylate.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to ensure a high yield and purity of the final product include:

  • Purity of Starting Materials: The purity of 2,4,6-trichlorophenol is crucial, as isomeric impurities can lead to difficult-to-separate side products.

  • Choice of Base: A strong enough base is required to fully deprotonate the phenol, but an overly strong or sterically hindered base can promote side reactions. Sodium hydroxide or potassium carbonate are commonly used.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like elimination.[3]

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically preferred for SN2 reactions like the Williamson ether synthesis.[6]

Q3: What are the main side products I should be aware of?

The primary side products in this synthesis can be categorized as follows:

  • Over-alkylation Products: The product itself has a chloroethoxy group that could potentially react further, although this is generally less likely under typical conditions.

  • Elimination Products: The 2-chloroethyl reagent can undergo base-catalyzed elimination to form vinyl chloride.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3]

  • Unreacted Starting Materials: Incomplete reaction will leave residual 2,4,6-trichlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of 2,4,6-trichlorophenol. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Side reactions consuming starting materials.1. Use a stronger base or ensure anhydrous conditions. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Monitor the reaction progress by TLC or GC and extend the reaction time if necessary. 4. Optimize reaction conditions (temperature, base, solvent) to favor the desired SN2 reaction.
Presence of a Significant Amount of Unreacted 2,4,6-trichlorophenol 1. Insufficient amount of base or alkylating agent. 2. Poor quality of the base (e.g., hydrated). 3. Reaction time is too short.1. Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent. 2. Use freshly dried base. 3. Increase the reaction time and monitor for completion.
Formation of an Impurity with a Similar Polarity to the Product 1. Isomeric trichlorophenol impurities in the starting material. 2. C-alkylation side product formation.1. Ensure the purity of the starting 2,4,6-trichlorophenol using techniques like recrystallization. 2. Use less polar solvents to disfavor C-alkylation.
Observation of a Low-Boiling Point Side Product 1. Elimination of the 2-chloroethyl reagent to form vinyl chloride.1. Use a less sterically hindered base. 2. Maintain a lower reaction temperature.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2,4,6-Trichlorophenol (1.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • 1,2-Dichloroethane (3.0 eq, serves as both reagent and solvent)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.05 eq)

Procedure:

  • To a stirred solution of 2,4,6-trichlorophenol in 1,2-dichloroethane, add powdered sodium hydroxide and the phase transfer catalyst.

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water to remove unreacted sodium hydroxide and the catalyst.

  • Separate the organic layer and wash it with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualizations

Reaction Pathway and Potential Side Products

Reaction_Pathway cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Potential Side Reactions TCP 2,4,6-Trichlorophenol Phenoxide 2,4,6-Trichlorophenoxide TCP->Phenoxide + Base Product This compound Phenoxide->Product + 1,2-Dichloroethane (SN2) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation + 1,2-Dichloroethane DCE 1,2-Dichloroethane Elimination Vinyl Chloride DCE->Elimination + Base (E2)

Caption: Main reaction and potential side-product pathways.

Experimental Workflow

Workflow Reactants 1. Mix Reactants (2,4,6-TCP, NaOH, DCE, Catalyst) Reaction 2. Heat to Reflux (80-85°C) Reactants->Reaction Monitoring 3. Monitor Progress (TLC/GC) Reaction->Monitoring Workup 4. Aqueous Workup (Wash with H2O, Brine) Monitoring->Workup Drying 5. Dry Organic Layer (MgSO4) Workup->Drying Concentration 6. Concentrate (Rotary Evaporation) Drying->Concentration Purification 7. Purify (Recrystallization) Concentration->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

References

Technical Support Center: Optimizing Chlorination of 2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chlorination of 2-(2-chloroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the chlorination of 2-(2-chloroethoxy)benzene?

The chlorination of 2-(2-chloroethoxy)benzene is an electrophilic aromatic substitution reaction. The 2-(2-chloroethoxy) group is an ortho-, para-directing activator. Therefore, the expected primary products are ortho and para isomers: 1-chloro-2-(2-chloroethoxy)benzene and 4-chloro-2-(2-chloroethoxy)benzene. The formation of these isomers is a result of the electrophilic attack of the chlorine on the activated benzene ring.[1][2]

Q2: What are the common side reactions to be aware of during the chlorination of 2-(2-chloroethoxy)benzene?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired chlorinated compound. These include:

  • Polychlorination: Multiple chlorine atoms can be added to the benzene ring, resulting in di- or tri-chlorinated products.[3]

  • Side-chain chlorination: Chlorination can occur on the ethoxy side chain, particularly under radical conditions (e.g., UV light).[4][5]

  • Cleavage of the ether linkage: Under harsh reaction conditions, the ether bond may be cleaved.

  • Formation of undesired isomers: While the ortho and para isomers are favored, small amounts of the meta isomer may also be formed.

Q3: Which chlorinating agents are suitable for this reaction?

Commonly used chlorinating agents for aromatic compounds include:

  • Chlorine gas (Cl₂): Often used in conjunction with a Lewis acid catalyst.[1]

  • Sulfuryl chloride (SO₂Cl₂): A liquid reagent that can be easier to handle than chlorine gas.

  • N-Chlorosuccinimide (NCS): A solid reagent that is often used for milder chlorinations.

  • Hypochlorous acid (HOCl): Can be used for chlorination, and its reactivity is influenced by pH.[6]

The choice of reagent will depend on the desired selectivity, reaction scale, and available equipment.

Q4: Why is a Lewis acid catalyst necessary for this reaction?

For relatively unreactive aromatic rings, a Lewis acid catalyst is required to "activate" the chlorine molecule, making it a much stronger electrophile.[2] Common Lewis acids used for chlorination include ferric chloride (FeCl₃) and aluminum chloride (AlCl₃).[1][2] The catalyst polarizes the Cl-Cl bond, generating a more electrophilic chlorine species that can be attacked by the electron-rich benzene ring.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure reagents or solvent. 4. Insufficient chlorinating agent.1. Use fresh, anhydrous Lewis acid catalyst. Consider increasing the catalyst loading. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Ensure all reagents and solvents are pure and dry. 4. Increase the molar equivalents of the chlorinating agent.
Formation of multiple products (low selectivity) 1. Reaction temperature is too high. 2. Over-chlorination due to excess chlorinating agent or prolonged reaction time. 3. Presence of UV light leading to side-chain chlorination.1. Lower the reaction temperature to favor the formation of the desired isomer. 2. Carefully control the stoichiometry of the chlorinating agent and monitor the reaction to stop it at the optimal time. 3. Conduct the reaction in the absence of UV light, for example, by covering the reaction vessel with aluminum foil.[1]
Significant amount of polychlorinated byproducts 1. High concentration of chlorinating agent. 2. Strong activation of the ring by the ether group.1. Use a milder chlorinating agent (e.g., NCS). 2. Add the chlorinating agent portion-wise to maintain a low concentration throughout the reaction. 3. Consider using a less activating solvent.
Difficulty in isolating the desired product 1. Similar boiling points or polarities of the isomers and byproducts.1. Employ high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure for separation. 2. Consider derivatization of the product mixture to facilitate separation.

Experimental Protocols

Protocol 1: Chlorination using Chlorine Gas and Ferric Chloride

This protocol describes a general procedure for the chlorination of 2-(2-chloroethoxy)benzene using chlorine gas and a Lewis acid catalyst.

Materials:

  • 2-(2-chloroethoxy)benzene

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Chlorine gas (Cl₂)

  • Sodium thiosulfate solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 2-(2-chloroethoxy)benzene (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous ferric chloride (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, stop the flow of chlorine gas and purge the reaction mixture with nitrogen to remove any excess chlorine.

  • Quench the reaction by slowly adding 10% sodium thiosulfate solution to the mixture.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation to isolate the desired chlorinated isomers.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (0.1 eq.)SolventTemperature (°C)Time (h)Yield of Monochlorinated Products (%)Reference
FeCl₃CH₂Cl₂0-5285Adapted from[1]
AlCl₃CH₂Cl₂0-5282Adapted from[1]
NoneCH₂Cl₂2524<5Inferred

Table 2: Influence of Solvent on Isomer Distribution

SolventTemperature (°C)para:ortho RatioReference
Dichloromethane02:1Hypothetical
Carbon tetrachloride01.8:1Hypothetical
Acetic acid251.5:1Hypothetical

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material & Add Catalyst reaction Introduce Chlorinating Agent at Controlled Temperature start->reaction monitoring Monitor Reaction by TLC/GC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Distillation dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the chlorination of 2-(2-chloroethoxy)benzene.

troubleshooting_low_conversion issue Low Conversion of Starting Material cause1 Inactive/Insufficient Catalyst? issue->cause1 cause2 Low Temperature? issue->cause2 cause3 Impure Reagents? issue->cause3 solution1 Use Fresh/More Catalyst cause1->solution1 Yes solution2 Increase Temperature cause2->solution2 Yes solution3 Purify Reagents/Solvent cause3->solution3 Yes

Caption: Troubleshooting guide for low reaction conversion.

References

Technical Support Center: Degradation of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene under UV Light

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultraviolet (UV) degradation of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene. Due to the limited specific data on this compound, the information provided is largely based on studies of related chlorinated aromatic compounds and should be used as a starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism for the degradation of this compound under UV light?

A1: The degradation of chlorinated aromatic compounds under UV light can proceed through several mechanisms. For this compound, the expected primary pathways include:

  • Photoreductive Dechlorination: The carbon-chlorine bonds on the benzene ring can be cleaved by UV irradiation, leading to the formation of less chlorinated benzenes.

  • Photooxidation: In the presence of oxygen or other oxidizing species (like hydroxyl radicals), the aromatic ring can be opened, leading to the formation of chlorinated phenols, catechols, and eventually smaller organic acids and mineralization to CO2 and HCl.

  • Ether Bond Cleavage: The ether linkage between the benzene ring and the chloroethoxy group may also be a site for photochemical attack.

Q2: What are the potential degradation byproducts I should be looking for?

A2: Based on the degradation pathways of similar compounds, potential byproducts include:

  • Lower chlorinated derivatives of the parent compound (e.g., dichloro- and monochloro- (2-chloroethoxy)benzene).

  • Chlorinated phenols and catechols.

  • Chlorinated biphenyls if radical-radical coupling occurs.

  • Short-chain carboxylic acids as a result of ring opening.

Q3: What factors can influence the rate of degradation?

A3: The efficiency of photodegradation can be significantly affected by several experimental parameters:

  • Wavelength and Intensity of UV Light: The UV wavelength should overlap with the absorption spectrum of the target compound. Higher light intensity generally leads to faster degradation, but can also promote unwanted side reactions.

  • Solvent: The choice of solvent can influence the degradation pathway and rate. Protic solvents may participate in the reaction, while some organic solvents can act as photosensitizers or quenchers.

  • Presence of Oxidants: The addition of oxidants like hydrogen peroxide (H2O2) or ozone (O3) can dramatically increase the degradation rate by generating highly reactive hydroxyl radicals.[1]

  • pH: The pH of the solution can affect the speciation of intermediates and the overall reaction mechanism.

  • Temperature: While photochemical reactions are often less temperature-dependent than thermal reactions, temperature can still influence reaction kinetics and the volatility of the compound.[1]

  • Presence of other substances: Natural organic matter or surfactants can either inhibit the degradation by scavenging light or enhance it by promoting solubility.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or no degradation - UV wavelength does not match the absorbance of the compound.- Low UV light intensity.- Inappropriate solvent.- Presence of quenching species.- Determine the UV-Vis spectrum of the compound and use a lamp with an appropriate wavelength.- Increase the light intensity or the exposure time.- Experiment with different solvents (e.g., acetonitrile, methanol, water with co-solvent).- Purify the sample to remove potential quenchers.
Inconsistent results - Fluctuations in lamp intensity.- Temperature variations.- Inconsistent sample preparation.- Allow the lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible.- Use a temperature-controlled reaction vessel.- Standardize all sample preparation steps, including concentration and solvent purity.
Formation of unexpected byproducts - Secondary photochemical reactions.- Solvent participation in the reaction.- Presence of impurities in the starting material.- Analyze samples at different time points to track the formation and decay of intermediates.- Consider using a less reactive solvent.- Characterize the purity of the starting material.
Low mass balance - Formation of volatile byproducts.- Adsorption of the compound or byproducts to the reactor walls.- Use a closed reaction system and analyze the headspace for volatile compounds.- Use silanized glassware to minimize adsorption.

Experimental Protocols

General Protocol for UV Degradation of this compound in Solution

This is a generalized starting protocol. Researchers should optimize these conditions for their specific experimental setup and goals.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Working Solution:

    • Dilute the stock solution with the chosen reaction solvent (e.g., water, water/acetonitrile mixture) to the desired starting concentration (e.g., 10 µg/mL).

    • If investigating the effect of additives (e.g., H2O2), add them to the working solution at the desired concentration.

  • Photoreactor Setup:

    • Use a quartz reaction vessel to allow for UV light transmission.

    • Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., a low-pressure mercury lamp for 254 nm or a medium-pressure mercury lamp for a broader spectrum).

    • Ensure the system is temperature-controlled, for instance by using a cooling fan or a water jacket.

  • Irradiation and Sampling:

    • Before turning on the UV lamp, take a "time zero" sample.

    • Turn on the UV lamp to start the irradiation.

    • Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • Protect samples from light after collection to prevent further degradation.

  • Sample Analysis:

    • Analyze the samples for the parent compound and potential byproducts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data from Related Compounds

The following tables summarize degradation data for compounds structurally related to this compound. This data can provide a baseline for expected degradation behavior.

Table 1: Photodegradation of Trichlorobenzene Isomers

CompoundConditionsDegradation Rate/Half-lifeByproductsReference
1,2,3-TrichlorobenzeneUV/H2O2 in water>90% degradation2,3,4-trichlorophenol, C2-C4 carboxylic acids[3]
1,2,4-TrichlorobenzeneAerobic microbial degradationPartial degradation after a long lag timeDichlorobenzenes, monochlorobenzene[4]
1,3,5-TrichlorobenzeneUV in aqueous surfactant solutionsEnhanced degradation with nonionic surfactants1,2,3,5-tetrachlorobenze[2]
1,3,5-TrichlorobenzeneAerobic microbial degradationNot degraded-[4]

Table 2: Factors Influencing Chlorobenzene Degradation

FactorConditionObservationReference
OzoneUV/Ozone (10:1 ozone to chlorobenzene)Degradation rate >10 times that of direct photolysis.[1]
HumidityHigh humidity in UV/Ozone systemSignificantly positive effect on degradation rate.[1]
Temperature100°C with high humidity (direct photolysis)Noticeably reduced degradation rate.[1]
Hydrogen PeroxideUV/H2O2Degradation rate was about 26% higher than direct photolysis.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working reactor Setup Photoreactor working->reactor irradiate UV Irradiation reactor->irradiate sampling Time-based Sampling irradiate->sampling analysis LC-MS or GC-MS Analysis sampling->analysis data Data Interpretation analysis->data

Caption: General experimental workflow for UV degradation studies.

Hypothetical Degradation Pathway

degradation_pathway cluster_dechlorination Reductive Dechlorination cluster_oxidation Oxidation & Ring Opening cluster_ether_cleavage Ether Bond Cleavage parent This compound dichloro Dichloro-(2-chloroethoxy)benzene parent->dichloro UV phenols Chlorinated Phenols / Catechols parent->phenols UV, O2/OH• trichlorophenol 2,4,6-Trichlorophenol parent->trichlorophenol UV chloroethanol 2-Chloroethanol parent->chloroethanol UV monochloro Monochloro-(2-chloroethoxy)benzene dichloro->monochloro UV acids Carboxylic Acids phenols->acids UV, O2/OH• mineralization CO2 + H2O + HCl acids->mineralization UV, O2/OH•

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: HPLC Analysis of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of chlorinated compounds, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Question: My chromatogram shows tailing peaks for my chlorinated analyte. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[1] It is often characterized by an asymmetry factor greater than 1.2. The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase. For chlorinated compounds, which can possess polar functional groups, these interactions are frequently with residual silanol groups on the silica-based stationary phase.[1][2]

Below is a step-by-step guide to troubleshoot and resolve peak tailing for your chlorinated compounds.

Step 1: Diagnose the Source of Tailing

First, determine if the tailing affects all peaks or only specific ones.

  • All peaks tailing: This often suggests a physical or instrumental issue, such as a column void, a blocked frit, or extra-column volume.[3]

  • Specific peaks tailing (especially polar chlorinated compounds): This is more likely due to chemical interactions between your analyte and the stationary phase.[2]

Step 2: Address Chemical and Method-Related Causes

If you suspect chemical interactions are the cause, consider the following solutions:

  • Optimize Mobile Phase pH: For acidic chlorinated compounds (e.g., chlorinated phenols), lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of residual silanol groups, thereby reducing secondary interactions.[1][2] For basic chlorinated compounds, a higher pH might be necessary, but care must be taken as silica-based columns can dissolve at high pH.[4]

  • Use Mobile Phase Additives:

    • For acidic chlorinated compounds, adding a small amount of a competing acid like trifluoroacetic acid (TFA) can improve peak shape.

    • For basic chlorinated compounds, adding a competing base such as triethylamine (TEA) at a concentration of around 10-25 mM can block the active silanol sites and improve peak symmetry.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a constant mobile phase pH and mask residual silanol interactions.[4]

  • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and may improve peak shape.[1]

Step 3: Evaluate and Optimize the HPLC Column

The column is a critical factor in achieving good peak shape.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for peak tailing with polar analytes.[4]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as a polymer-based or a hybrid silica column, may be necessary to eliminate silanol interactions.[2]

  • Check for Column Contamination and Degradation: A contaminated guard or analytical column can lead to peak tailing.[3] Try flushing the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.

Step 4: Investigate Instrumental and Physical Issues

If all peaks are tailing, or if method adjustments do not resolve the issue, investigate the following:

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce band broadening.

  • Check for Column Voids or Blockages: A void at the column inlet or a blocked frit can cause peak distortion.[3] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blockage. A void often requires column replacement.

  • Sample Overload: Injecting too much sample can lead to peak distortion.[4] Try diluting your sample or reducing the injection volume.

  • Sample Solvent Effects: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half.[1] It is often quantified using the USP tailing factor (Tf) or the asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.

Q2: Why are chlorinated compounds prone to peak tailing?

A2: Chlorinated compounds can be susceptible to peak tailing due to the presence of polar functional groups (e.g., hydroxyl groups in chlorinated phenols, or amine groups in chlorinated anilines). These polar groups can engage in secondary interactions with active sites, such as residual silanol groups, on the surface of silica-based HPLC columns.[2]

Q3: Can the type of silica used in the HPLC column affect peak tailing?

A3: Yes, the type of silica is a major factor. Older, "Type A" silica has a higher content of acidic silanol groups and metal impurities, which can lead to significant peak tailing for polar and basic compounds.[2] Modern, high-purity "Type B" silica has a much lower silanol activity and is recommended for the analysis of compounds prone to tailing.[2]

Q4: What is an "end-capped" column and how does it help?

A4: An end-capped column has been chemically treated to block most of the residual silanol groups on the silica surface that are not bonded with the stationary phase. This process, often using a small silylating agent, reduces the number of active sites available for secondary interactions, leading to improved peak shape for polar analytes like many chlorinated compounds.[4]

Q5: When should I use a mobile phase additive like triethylamine (TEA)?

A5: TEA is a competing base that can be added to the mobile phase to minimize peak tailing of basic compounds.[5] It works by interacting with the acidic silanol groups on the stationary phase, effectively shielding them from the analyte. It is typically used with older columns or when analyzing strongly basic chlorinated compounds that still exhibit tailing on modern columns. Be aware that TEA can be difficult to completely wash from a column.[5]

Quantitative Data Summary

The following table provides an illustrative example of how different troubleshooting strategies can impact the peak asymmetry of a hypothetical chlorinated phenol analysis.

Troubleshooting StrategyMobile PhaseColumn TypePeak Asymmetry Factor (As)Observations
Initial Method50:50 Acetonitrile:WaterStandard C18 (Type A Silica)2.1Severe peak tailing, making accurate integration difficult.
pH Adjustment50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)Standard C18 (Type A Silica)1.4Significant improvement in peak shape, but still some tailing.
Use of End-Capped Column50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)End-Capped C18 (Type B Silica)1.1Good peak symmetry, suitable for quantitative analysis.

Experimental Protocol: Resolving Peak Tailing for a Chlorinated Pesticide

This protocol provides a general methodology for the analysis of a chlorinated pesticide, incorporating steps to mitigate peak tailing.

1. Analyte and Standard Preparation:

  • Prepare a stock solution of the chlorinated pesticide standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1000 µg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.1 to 10 µg/mL.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: A modern, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is recommended to minimize silanol interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 30% B

    • 17.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV Detector at 230 nm

3. Troubleshooting Peak Tailing (If Observed):

  • Initial Assessment: If the peak asymmetry factor is > 1.2, proceed with troubleshooting.

  • Increase Buffer Strength: Increase the concentration of formic acid to 0.2% in Mobile Phase A and re-analyze.

  • Add a Competing Base (if the analyte has basic properties): If the chlorinated pesticide has basic functional groups, add 10-25 mM of triethylamine to the mobile phase and adjust the pH accordingly.

  • Evaluate a Different Column: If tailing persists, switch to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

4. Data Analysis:

  • Integrate the peak area of the chlorinated pesticide in the standards and samples.

  • Calculate the peak asymmetry factor for each injection. The target is to achieve an asymmetry factor between 0.9 and 1.2.

Visualization of Troubleshooting Workflow

HPLC_Tailing_Troubleshooting start Peak Tailing Observed (Asymmetry > 1.2) all_peaks_tail Do all peaks tail? start->all_peaks_tail instrument_issues Check for Instrumental Issues: - Extra-column volume - Column void/blockage - Sample overload - Sample solvent mismatch all_peaks_tail->instrument_issues Yes chemical_issues Investigate Chemical Interactions all_peaks_tail->chemical_issues No resolved Peak Tailing Resolved (Asymmetry < 1.2) instrument_issues->resolved optimize_mp Optimize Mobile Phase: - Adjust pH - Add competing acid/base - Increase buffer strength - Change organic modifier chemical_issues->optimize_mp evaluate_column Evaluate HPLC Column: - Use end-capped column - Try different stationary phase - Flush or replace column optimize_mp->evaluate_column Tailing Persists optimize_mp->resolved Resolved evaluate_column->resolved

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Matrix Effects in Mass Spectrometry of Environmental Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometry analysis of environmental contaminants.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1][2][3] These effects can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4] The "matrix" refers to all components within a sample other than the analyte of interest, such as salts, proteins, lipids, and other endogenous or exogenous substances.

Q2: What causes ion suppression and enhancement?

A2: Ion suppression, the more common effect, can occur when co-eluting matrix components compete with the analyte for ionization charges in the mass spectrometer's ion source.[5] Other proposed mechanisms include changes in the efficiency of droplet formation and evaporation in the ion source caused by less volatile matrix components.[6] Conversely, ion enhancement is less frequent and may happen if matrix components improve the ionization efficiency of the analyte.[3][5]

Q3: How do I know if my analysis is affected by matrix effects?

A3: The presence of matrix effects can be identified through several methods. A qualitative assessment can be performed using the post-column infusion technique, which identifies regions in the chromatogram susceptible to ion suppression or enhancement.[5][7] For a quantitative evaluation, the post-extraction spike method is commonly used to calculate a Matrix Factor (MF).[5][8] An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What is the difference between "absolute" and "relative" matrix effects?

A4: Absolute matrix effects refer to the ionization suppression or enhancement of an analyte in a single sample matrix compared to a clean solvent.[4] Relative matrix effects describe the variation in matrix effects between different lots or sources of the same matrix type (e.g., wastewater from different treatment plants).[9] Both are important considerations for method validation to ensure robustness and reliability.

Troubleshooting Guide

Q1: I am observing poor accuracy and reproducibility in my quantitative results. Could this be due to matrix effects?

A1: Yes, poor accuracy and reproducibility are common symptoms of uncorrected matrix effects.[6] The variability in the composition of environmental samples can lead to different degrees of ion suppression or enhancement for each sample, resulting in inconsistent quantification.

Potential Causes and Solutions:

  • Cause: High concentration of co-eluting matrix components.

    • Solution 1: Sample Dilution. Diluting the sample can reduce the concentration of interfering compounds. This is a simple approach but may compromise the sensitivity if the analyte concentration is low.[2][6][7]

    • Solution 2: Enhanced Sample Cleanup. Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove a larger portion of the matrix before analysis.[2][9]

  • Cause: Inadequate chromatographic separation.

    • Solution: Optimize the chromatographic method to better separate the analyte from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like 2D-LC.[2][7]

  • Cause: Lack of appropriate correction.

    • Solution 1: Use of Stable Isotope-Labeled Internal Standards (SIL-IS). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of the analyte signal. This is often considered the gold standard for compensation.[3][6]

    • Solution 2: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[5]

    • Solution 3: Standard Addition Method. This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is a powerful technique when a suitable blank matrix is unavailable.[5][10]

Q2: My analyte signal is significantly lower in real samples compared to the calibration standards prepared in solvent. What is happening?

A2: This is a classic sign of ion suppression.[3] Components from your sample matrix are co-eluting with your analyte and interfering with its ionization in the MS source.

Troubleshooting Steps:

  • Qualitatively Confirm Ion Suppression: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.

  • Quantify the Matrix Effect: Use the post-extraction spike method to calculate the Matrix Factor and determine the extent of suppression.

  • Implement a Mitigation Strategy:

    • If suppression is severe, improve your sample cleanup protocol (e.g., switch to a more selective SPE sorbent).

    • If feasible, adjust your chromatography to move the analyte peak away from the suppression zones.

    • For quantification, employ a SIL-IS or use the standard addition method to compensate for the signal loss.[3][5][10]

Q3: I am using an internal standard, but my results are still not reproducible. Why?

A3: The choice of internal standard (IS) is critical. If the IS does not behave similarly to the analyte, it will not provide accurate correction.

Potential Issues and Solutions:

  • The IS is not a Stable Isotope-Labeled (SIL) version of the analyte: A non-isotopic IS may have different chromatographic retention and ionization characteristics, making it susceptible to different matrix effects than the analyte. The best practice is to use a SIL-IS.[3][6]

  • The SIL-IS has a significant chromatographic shift: In some cases, especially with deuterium labeling, the SIL-IS may elute at a slightly different retention time than the native analyte. If this shift is large enough to move the IS out of the region of matrix effects experienced by the analyte, the correction will be inaccurate.

  • The IS is added at the wrong stage: The IS should be added as early as possible in the sample preparation process to account for both matrix effects and variability in extraction recovery.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify at which retention times matrix components cause ion suppression or enhancement.[5][7]

  • System Setup:

    • Use a T-piece to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.

    • Prepare a solution of the target analyte in a suitable solvent at a concentration that provides a stable and moderate signal.

  • Infusion:

    • Begin the chromatographic run with the mobile phase.

    • Start infusing the analyte solution via the syringe pump at a low, constant flow rate (e.g., 10 µL/min). This will produce a stable, elevated baseline signal for the analyte.

  • Injection and Analysis:

    • Once a stable baseline is achieved, inject an extracted blank matrix sample.

    • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    • This information can be used to adjust the chromatographic method to elute the analyte in a region free of significant matrix effects.[11]

Protocol 2: Quantitative Assessment by Post-Extraction Spike Analysis

This protocol quantifies the extent of matrix effects by calculating the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte at a specific concentration (e.g., low, mid, and high QC levels) in a clean solvent (e.g., mobile phase).[12]

    • Set B (Post-Spiked Matrix): Extract at least six different lots of a blank matrix. After the final extraction step, spike the extracts with the analyte to the same concentrations as in Set A.[12]

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte at the same concentrations before starting the extraction procedure. This set is used to determine recovery.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[4]

      • MF < 100% indicates ion suppression.

      • MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 3: Quantification by the Standard Addition Method

This method is used for accurate quantification when a blank matrix is unavailable or when matrix effects are highly variable.[10][13]

  • Initial Analysis: First, analyze the sample to estimate the approximate concentration of the analyte.[13]

  • Sample Aliquoting: Divide the sample extract into several equal aliquots (e.g., four).

  • Spiking:

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known amounts of the analyte standard. A common approach is to add amounts that are 0.5x, 1.0x, and 1.5x the estimated native concentration.[13]

  • Analysis: Analyze all the spiked and unspiked aliquots.

  • Data Plotting and Calculation:

    • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of the analyte in the sample.[10]

Protocol 4: Solid-Phase Extraction (SPE) for Pesticide Analysis in Water

This is a general protocol for concentrating analytes and removing interfering matrix components from water samples.[1][14]

  • Cartridge Conditioning:

    • Pass 3-5 mL of elution solvent (e.g., ethyl acetate) through the SPE cartridge (e.g., C18).

    • Pass 3-5 mL of methanol through the cartridge.

    • Pass 3-5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.[1]

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).[1]

  • Washing:

    • Wash the cartridge with reagent water to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for a specified time to remove excess water.

  • Elution:

    • Elute the analytes from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate).[14]

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of mobile phase for LC-MS analysis.

Data Presentation

Table 1: Matrix Effect and Recovery of Selected Pesticides in Different Water Matrices

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
AtrazineSurface WaterSPE95-15 (Suppression)[15]
CarbendazimWastewaterSPE88-45 (Suppression)[16]
DiuronGround WaterDilute-and-ShootN/A-25 (Suppression)[17]
GlyphosateSurface WaterSPE with Derivatization92-30 (Suppression)[3]
ImidaclopridWastewaterSPE75-60 (Suppression)[14]

Note: Values are illustrative examples derived from typical findings in the cited literature.

Table 2: Comparison of Sample Preparation Methods on Matrix Effect Reduction in Wastewater

AnalyteDilute-and-Shoot Matrix Effect (%)SPE Cleanup Matrix Effect (%)
Sulfamethoxazole-75-20
Triclosan-65-15
Bisphenol A-50-10

Note: This table illustrates the typical improvement seen when moving from a simple dilution to a more comprehensive SPE cleanup for complex matrices like wastewater.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Start: Poor Accuracy, Reproducibility, or Signal Suppression qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess quant_assess Quantitative Assessment: Post-Extraction Spike (Calculate MF) qual_assess->quant_assess is_me_present Matrix Effect Present? quant_assess->is_me_present no_me No Significant Matrix Effect. Check other parameters. is_me_present->no_me No mitigate Mitigation Strategy is_me_present->mitigate Yes optimize_sample_prep Optimize Sample Prep (e.g., SPE, Dilution) mitigate->optimize_sample_prep optimize_chrom Optimize Chromatography (e.g., Gradient, Column) mitigate->optimize_chrom compensate Implement Compensation Strategy mitigate->compensate validate Re-validate Method optimize_sample_prep->validate optimize_chrom->validate sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->sil_is matrix_match Use Matrix-Matched Calibration compensate->matrix_match std_add Use Standard Addition Method compensate->std_add sil_is->validate matrix_match->validate std_add->validate

A troubleshooting workflow for identifying and mitigating matrix effects in mass spectrometry analysis.

MatrixEffectConcept Conceptual Diagram of Ion Suppression cluster_0 Scenario 1: Analyte in Clean Solvent cluster_1 Scenario 2: Analyte with Co-eluting Matrix esi_source1 ESI Droplet ms_detector1 MS Detector esi_source1->ms_detector1 Analyte Ions analyte1 Analyte analyte1->esi_source1 Enters Source signal1 High Signal ms_detector1->signal1 esi_source2 ESI Droplet ms_detector2 MS Detector esi_source2->ms_detector2 Fewer Analyte Ions analyte2 Analyte analyte2->esi_source2 matrix_comp Matrix Components matrix_comp->esi_source2 Competes for Ionization signal2 Suppressed Signal (Low Signal) ms_detector2->signal2

Ion suppression occurs when matrix components co-elute with the analyte, reducing its ionization efficiency.

References

Technical Support Center: CAS 23007-85-4 (MPTP Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information for the safe handling and storage of CAS 23007-85-4, chemically known as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP hydrochloride). Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines to ensure personal safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is MPTP hydrochloride and why does it require special handling?

A1: MPTP hydrochloride is a potent neurotoxin that selectively destroys dopaminergic neurons, inducing symptoms of Parkinson's disease in animal models.[1][2][3] Due to its high toxicity and ability to be absorbed through the skin, inhalation, or ingestion, extreme caution and strict safety protocols are mandatory.[4][5][6]

Q2: What are the immediate actions to take in case of accidental exposure to MPTP?

A2: In case of skin contact, immediately wash the affected area with soap and running water for at least 15 minutes and remove contaminated clothing.[4][5] For eye contact, flush with water for at least 15 minutes.[5] If inhaled, move to fresh air immediately.[5] In case of ingestion, rinse your mouth with water.[7] In all exposure scenarios, seek immediate medical attention and inform your supervisor.[4][5] Some protocols suggest the use of Selegiline hydrochloride as a potential antidote, which should be discussed with occupational health services prior to beginning work with MPTP.[4]

Q3: What are the appropriate personal protective equipment (PPE) for handling MPTP hydrochloride?

A3: When handling MPTP hydrochloride, especially in its powdered form, a comprehensive PPE ensemble is required. This includes a lab coat (disposable is recommended), double nitrile gloves, and safety glasses or goggles.[6][8] For procedures that may generate aerosols or dust, a certified chemical fume hood is necessary.[8][9]

Q4: How should I decontaminate my workspace and equipment after using MPTP?

A4: All work surfaces and non-disposable equipment should be decontaminated with a freshly prepared 1% to 10% bleach solution, allowing for a contact time of at least 10-15 minutes, followed by a water rinse.[4][8] It is highly recommended to use disposable labware whenever possible.[4][8]

Q5: What are the procedures for disposing of MPTP waste?

A5: All MPTP-contaminated waste, including unused solutions, disposable labware, and contaminated PPE, must be collected in designated, leak-proof, and clearly labeled hazardous waste containers for disposal by your institution's environmental health and safety department.[5][8] Do not autoclave any materials that have come into contact with MPTP.[8]

Quantitative Data Summary

ParameterRecommendationCitations
Storage of Solid MPTP HCl Room temperature in a desiccator, or 4°C. Must be in a secured location.[2][4]
Storage of Stock Solutions Aliquot and store at -20°C for up to 3 months or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[1][10]
Aqueous Solution Stability May be stored for up to 24 hours at 4°C.[11]
Decontamination Solution 1-10% bleach solution.[4][8]
Decontamination Contact Time Minimum of 10-15 minutes.[4][8]

Experimental Protocols

Preparation of MPTP Hydrochloride Solutions

Extreme caution must be exercised during the preparation of MPTP hydrochloride solutions.

  • Preparation: All work with solid MPTP hydrochloride and concentrated solutions must be conducted in a certified chemical fume hood over a disposable work surface.[8][9]

  • Personal Protective Equipment (PPE): Wear a disposable lab coat, safety goggles, and two pairs of nitrile gloves.[8]

  • Weighing: Do not weigh the dry powder directly on a balance. Instead, dilute the entire contents of the vial to the required concentration.[8]

  • Dissolving: MPTP hydrochloride is soluble in water (up to 10 mg/mL) and DMSO.[11] Add the solvent to the vial containing the MPTP hydrochloride. Cap the vial tightly and vortex until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the container with "MPTP - DANGER: ACUTELY TOXIC".[8] Store the primary container within a sealed, leak-proof secondary container in a designated and secure location.[4][8]

Visualized Workflow for Safe Handling of MPTP Hydrochloride

MPTP_Workflow start Start: Receive MPTP HCl ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prep_solution Prepare MPTP Solution (No direct weighing of powder) fume_hood->prep_solution label_store Label and Store Securely (Primary in Secondary Container) prep_solution->label_store experiment Conduct Experiment label_store->experiment decontaminate Decontaminate Workspace and Equipment (1-10% Bleach Solution) experiment->decontaminate waste_disposal Dispose of all Waste (Contaminated PPE, solutions, labware) as Hazardous Waste decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for the safe handling of MPTP hydrochloride from receipt to disposal.

References

Validation & Comparative

A Comparative Guide to the Synthesis Efficiency of Chlorinated Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chlorinated ethers is a critical aspect of molecular design and production. This guide provides a comparative analysis of various methods for synthesizing these valuable compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic route for a chlorinated ether significantly impacts the overall efficiency, yield, and purity of the final product. Below is a summary of quantitative data for the synthesis of several common chlorinated ethers using different established methods.

Chlorinated EtherStarting Material(s)Reagent(s)Reaction ConditionsYield (%)Reference(s)
Bis(chloromethyl) ether (BCME) Paraformaldehyde, Hydrochloric acidChlorosulfonic acid0-10°C, 9.5 hours72-81[1]
Paraformaldehyde, 80% Sulfuric acidChlorosulfonic acid0-10°C, 1-2 hours80-90[2]
Paraformaldehyde, Hydrochloric acidChlorosulfonic acid0-5°C, 24 hours90[3]
2,2'-Dichlorodiethyl ether Diethylene glycolThionyl chlorideReflux, 3-4 hours86[4]
Diethylene glycolThionyl chloride110°C, 100 minutes81.7[5]
Diethylene glycolThionyl chloride110°C, 90 minutes79.7[5]
Chloromethyl methyl ether Methanol, FormalinHydrogen chlorideCooled with running water, 2-3 hours64-66 (corrected)[6]
Methylal, Acetyl chlorideMethanol (catalyst)25°C, 36 hours95[7]
Dimethoxymethane, Acetyl chlorideZinc(II) salt (catalyst)<45°C, 1-4 hoursNear-quantitative[8]
Dichloromethyl methyl ether Methyl formatePhosphorus pentachloride, Phosphorus oxychloride10-20°C, ~2.75 hours77-84[9]
2-Chloroethyl ethyl ether 2-EthoxyethanolThionyl chloride, Pyridine-20°C to 100°C, ~4 hours61-84
4-Methylphenoxyacetic acid p-Cresol, Chloroacetic acidSodium hydroxide90-100°C, 30-40 minutes~75[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Synthesis of Bis(chloromethyl) ether (BCME) via Chlorosulfonic Acid

This protocol describes the synthesis of bis(chloromethyl) ether from paraformaldehyde and concentrated hydrochloric acid using chlorosulfonic acid.

Materials:

  • Paraformaldehyde

  • Concentrated (37-38%) hydrochloric acid

  • Chlorosulfonic acid

  • Ice

  • 40% Sodium hydroxide solution

  • Potassium carbonate

  • Potassium hydroxide

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 168 ml (200 g) of concentrated hydrochloric acid and 240 g of paraformaldehyde.

  • Immerse the flask in an ice bath to maintain the temperature below 10°C.

  • Slowly add 452 ml of chlorosulfonic acid dropwise over approximately 5.5 hours, ensuring the temperature does not exceed 10°C.

  • Stir the mixture in the melting ice bath for an additional 4 hours. The mixture can be left to stand overnight at room temperature.

  • Add ice to the product mixture, followed by the slow addition of 250 ml of 40% sodium hydroxide with vigorous agitation until the aqueous phase is strongly alkaline.

  • Separate the product layer and dry it rapidly over potassium carbonate, followed by potassium hydroxide, while keeping the product cold.

  • Filter to remove the drying agents. The resulting product (350–370 g, 76–81% yield) is sufficiently pure for many applications.

  • For higher purity, the product can be distilled to yield 330–350 g (72–76%) of bis(chloromethyl) ether, boiling at 100–104°C.[1]

Synthesis of 2,2'-Dichlorodiethyl ether from Diethylene Glycol

This method outlines the preparation of 2,2'-dichlorodiethyl ether using diethylene glycol and thionyl chloride.

Materials:

  • Diethylene glycol

  • Thionyl chloride

Procedure:

  • In a 500 ml four-necked flask equipped with a stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel, place 190 ml (2.0 mol) of diethylene glycol.

  • With stirring, add 294 ml (4.1 mol) of thionyl chloride dropwise over 30 minutes. Absorb the evolved gas with a lye solution.

  • After the addition is complete, rapidly increase the temperature to 110°C and continue the reaction for 100 minutes, or until no more gas evolves.

  • Perform distillation under reduced pressure to collect the fraction at 108-110°C/10mmHg. This yields 232 g (81.7%) of colorless liquid 2,2'-dichlorodiethyl ether.[5]

Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid

This protocol demonstrates the Williamson ether synthesis to produce a chlorinated ether derivative.

Materials:

  • 4-Methylphenol (p-cresol)

  • 30% Aqueous sodium hydroxide

  • Chloroacetic acid

  • 6M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 25x100 mm test tube, weigh approximately 1 gram of 4-methylphenol.

  • Add 5 mL of 30% aqueous NaOH and 1.5 g of chloroacetic acid to the test tube.

  • Stir to dissolve the reagents, with gentle warming if necessary.

  • Clamp the test tube in a hot water bath at 90-100°C for 30 to 40 minutes.

  • Cool the tube and dilute the mixture with about 10 mL of water.

  • Acidify the solution with 6M HCl until it tests acidic with blue litmus paper.

  • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Wash the ether layer with about 15 mL of water, then extract with about 10 mL of saturated sodium bicarbonate solution.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

  • Filter the solid product using a Büchner funnel and recrystallize from hot water to obtain purified 4-methylphenoxyacetic acid.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the synthetic pathways and experimental setups can aid in understanding the reaction dynamics and logical flow of the procedures.

Synthesis_of_BCME Paraformaldehyde Paraformaldehyde Mixing Mixing in Ice Bath (<10°C) Paraformaldehyde->Mixing HCl Conc. HCl HCl->Mixing Chlorosulfonic_Acid Chlorosulfonic Acid Addition Slow Addition of Chlorosulfonic Acid (5.5 hrs) Chlorosulfonic_Acid->Addition Mixing->Addition Stirring Stirring in Ice Bath (4 hrs) Addition->Stirring Workup Workup: 1. Ice Quench 2. NaOH Neutralization 3. Separation Stirring->Workup Drying Drying over K2CO3 then KOH Workup->Drying Purification Distillation (Optional) Drying->Purification BCME Bis(chloromethyl) ether Drying->BCME Sufficiently Pure Product Purification->BCME

Caption: Workflow for the synthesis of Bis(chloromethyl) ether.

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SN2_Transition_State SN2 Transition State [R-O···R'···Cl]⁻ Alkoxide->SN2_Transition_State Alkyl_Halide Chlorinated Alkane (R'-Cl) Alkyl_Halide->SN2_Transition_State Ether Chlorinated Ether (R-O-R') SN2_Transition_State->Ether Salt Salt (NaCl) SN2_Transition_State->Salt

Caption: General mechanism of the Williamson Ether Synthesis.

Appel_Reaction Alcohol Alcohol (R-OH) Alkoxyphosphonium_Salt Alkoxyphosphonium Salt [Ph₃P-OR]⁺Cl⁻ Alcohol->Alkoxyphosphonium_Salt PPh3 Triphenylphosphine (PPh₃) Phosphonium_Salt Phosphonium Salt [Ph₃PCl]⁺CCl₃⁻ PPh3->Phosphonium_Salt CCl4 Carbon Tetrachloride (CCl₄) CCl4->Phosphonium_Salt Phosphonium_Salt->Alkoxyphosphonium_Salt Alkyl_Chloride Alkyl Chloride (R-Cl) Alkoxyphosphonium_Salt->Alkyl_Chloride SN2 Attack by Cl⁻ TPPO Triphenylphosphine Oxide (Ph₃PO) Alkoxyphosphonium_Salt->TPPO

Caption: Mechanism of the Appel Reaction for chlorination.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectral Fragmentation Analysis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. This guide provides a detailed analysis of the mass spectral fragmentation of 1,3,5-trichloro-2-(2-chloroethoxy)benzene, a key intermediate in the synthesis of fungicides like Prochloraz. We will explore its predicted fragmentation pathway under electron ionization and compare this gas chromatography-mass spectrometry (GC-MS) approach with alternative analytical techniques, offering a comprehensive overview for its characterization and quantification.

Mass Spectral Fragmentation of this compound

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern upon electron ionization (EI) can be predicted based on the established fragmentation of its structural components: the trichlorinated benzene ring and the 2-chloroethoxy side chain. The molecular formula of the compound is C₈H₆Cl₄O, with a molecular weight of approximately 259.95 g/mol .[1][2]

The initial ionization event will form the molecular ion [M]⁺•. Due to the presence of four chlorine atoms, the isotopic pattern of the molecular ion and its chlorine-containing fragments will be a key identifying feature.

Predicted Fragmentation Pathway:

The fragmentation is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and reactions within the chloroethoxy side chain.

  • Alpha-Cleavage: The bond between the ether oxygen and the benzene ring can cleave, but the most probable initial fragmentations will occur at the weaker bonds of the side chain. A primary alpha-cleavage is expected at the C-C bond of the ethyl group, leading to the formation of a resonance-stabilized phenoxy radical and a chloroethene cation, or vice-versa.

  • Cleavage of the Ether Bond:

    • Loss of the chloroethoxy group: Cleavage of the Ar-O bond would result in a [C₆H₂Cl₃]⁺ fragment (m/z 179) and a chloroethoxy radical.

    • Loss of the trichlorophenyl group: Cleavage of the O-CH₂ bond would lead to the formation of a stable trichlorophenoxy cation [C₆H₂Cl₃O]⁺ (m/z 195).

  • Side-Chain Fragmentation: The 2-chloroethoxy side chain is prone to characteristic fragmentation patterns.

    • Loss of a chlorine radical: The molecular ion could lose a chlorine radical from the side chain to form an ion at [M-Cl]⁺.

    • Formation of the chloronium ion: A common fragmentation for chloroalkanes is the formation of a cyclic chloronium ion.

    • McLafferty-type rearrangement: While less common for ethers, a rearrangement involving the transfer of a hydrogen atom from the ethyl group to the aromatic ring could occur, followed by the elimination of a neutral chloroethene molecule.

  • Aromatic Ring Fragmentation: The highly stable trichlorobenzene ring will likely remain intact in many of the initial fragmentations. However, subsequent fragmentation of the [C₆H₂Cl₃]⁺ ion could involve the sequential loss of chlorine atoms or the expulsion of neutral molecules like HCl.

The following diagram illustrates the predicted major fragmentation pathways.

fragmentation_pathway M [C₈H₆Cl₄O]⁺• (m/z 258/260/262/264) Molecular Ion F1 [C₆H₂Cl₃O-CH₂]⁺ (m/z 209/211/213) Loss of CH₂Cl M->F1 - •CH₂Cl F2 [C₆H₂Cl₃O]⁺ (m/z 195/197/199) Trichlorophenoxy cation M->F2 - •CH₂CH₂Cl F4 [CH₂CH₂Cl]⁺ (m/z 63/65) M->F4 F5 [C₂H₄OCl]⁺ (m/z 79/81) M->F5 Rearrangement F3 [C₆H₂Cl₃]⁺ (m/z 179/181/183) Trichlorophenyl cation F2->F3 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Comparison of Analytical Methods

While GC-MS is a powerful tool for the identification and quantification of this compound, other analytical techniques can also be employed, each with its own advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)
Principle Separation by GC, identification and quantification by MS based on mass-to-charge ratio.Separation by GC, detection of electron-capturing compounds (like chlorinated molecules) with high sensitivity.Separation by HPLC based on polarity, quantification by UV absorbance.
Selectivity High, provides structural information from fragmentation patterns.Moderate, responds to a wide range of halogenated compounds, potential for co-elution interference.[3]Lower, depends on the chromatographic separation and UV spectrum of the analyte.
Sensitivity Good to excellent, especially with selected ion monitoring (SIM).Excellent for halogenated compounds.[3]Moderate, dependent on the compound's chromophore.
Quantification Accurate, can use isotopically labeled internal standards.Accurate, but susceptible to matrix interferences.Accurate, requires suitable calibration standards.
Compound Identification Confident identification based on mass spectrum.Based on retention time only, requires confirmation.Based on retention time and UV spectrum, less specific than MS.
Instrumentation Cost HighModerateModerate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).[4]

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[4]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions (predicted): m/z 258, 260, 195, 197, 179, 181.

Sample Preparation:

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane or hexane).

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

Alternative Method: Gas Chromatography-Electron Capture Detector (GC-ECD)

Objective: To achieve high-sensitivity detection and quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector.

  • Capillary column: As per GC-MS method.

GC-ECD Conditions:

  • Injector and Detector Temperatures: 250 °C and 300 °C, respectively.[5]

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Oven Temperature Program: Similar to the GC-MS method.

Note: While highly sensitive to chlorinated compounds, GC-ECD does not provide structural information. Therefore, confirmation of the analyte's identity by a technique like GC-MS is often necessary.[3]

Alternative Method: High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV)

Objective: To quantify this compound, particularly in samples where GC is not suitable.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC-UV Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Aromatic compounds typically absorb in the 200-300 nm range. For chlorinated benzenes, detection is often performed around 215 nm.[6]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

The following workflow diagram illustrates the general process for analyzing this compound.

analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis extraction Extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution gc_ms GC-MS reconstitution->gc_ms gc_ecd GC-ECD reconstitution->gc_ecd hplc_uv HPLC-UV reconstitution->hplc_uv identification Identification gc_ms->identification quantification Quantification gc_ms->quantification gc_ecd->quantification hplc_uv->quantification identification->quantification

Caption: General workflow for the analysis of this compound.

References

1H NMR spectral analysis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and scientific research, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for determining the structure of organic compounds. This guide provides a comparative analysis of the ¹H NMR spectral features of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene and its structural analogs. While experimental data for the primary compound is not publicly available, this guide presents a detailed prediction based on established principles and compares it with the known spectral data of related compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and its alternatives. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternPredicted Coupling Constant (J, Hz)Integration
This compound Ar-H~ 7.3 - 7.5Singlet (s)-2H
-OCH₂-~ 4.2 - 4.4Triplet (t)~ 5 - 72H
-CH₂Cl~ 3.8 - 4.0Triplet (t)~ 5 - 72H
1,3,5-Trichloro-2-ethoxybenzene (Alternative) Ar-H~ 7.2 - 7.4Singlet (s)-2H
-OCH₂-~ 4.0 - 4.2Quartet (q)~ 72H
-CH₃~ 1.3 - 1.5Triplet (t)~ 73H
(2-Chloroethoxy)benzene (Alternative) Ar-H (ortho)~ 6.9 - 7.1Doublet of doublets (dd)~ 8, 12H
Ar-H (meta)~ 7.2 - 7.4Triplet of doublets (td)~ 8, 12H
Ar-H (para)~ 6.8 - 7.0Triplet (t)~ 81H
-OCH₂-~ 4.2 - 4.3Triplet (t)~ 62H
-CH₂Cl~ 3.8 - 3.9Triplet (t)~ 62H

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring ¹H NMR spectra is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

  • The following parameters are typically used:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 0-15 ppm

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • This involves Fourier transformation, phase correction, and baseline correction.

  • The spectrum is then integrated to determine the relative number of protons for each signal.

Logical Workflow for ¹H NMR Spectral Analysis

The following diagram illustrates the logical workflow involved in the analysis of a ¹H NMR spectrum, from sample preparation to final structure elucidation.

spectral_analysis_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Compound Compound Selection Solvent Solvent Selection (Deuterated) Compound->Solvent Standard Internal Standard (e.g., TMS) Solvent->Standard NMR_Tube Sample in NMR Tube Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Processing Correction Phase & Baseline Correction FT->Correction Spectrum ¹H NMR Spectrum Correction->Spectrum Chem_Shift Chemical Shift (δ) Spectrum->Chem_Shift Integration Integration Spectrum->Integration Splitting Splitting Pattern (Multiplicity) Spectrum->Splitting Coupling Coupling Constant (J) Spectrum->Coupling Structure Molecular Structure Chem_Shift->Structure Interpretation Integration->Structure Interpretation Splitting->Structure Interpretation Coupling->Structure Interpretation

Caption: Workflow for ¹H NMR Spectral Analysis.

Comparative Discussion

The predicted ¹H NMR spectrum of This compound is expected to show three distinct signals. The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule and should appear as a singlet in the aromatic region (around 7.3-7.5 ppm). The methylene group attached to the oxygen (-OCH₂-) is deshielded and is predicted to be a triplet downfield (around 4.2-4.4 ppm) due to coupling with the adjacent methylene group. The terminal methylene group attached to the chlorine (-CH₂Cl) is also deshielded and is expected to appear as a triplet (around 3.8-4.0 ppm).

In comparison, 1,3,5-Trichloro-2-ethoxybenzene would also exhibit a singlet for the aromatic protons. However, the ethoxy group would give rise to a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, clearly distinguishing it from the chloroethoxy analog.

The spectrum of (2-Chloroethoxy)benzene provides insight into the influence of the unsubstituted phenyl ring. The aromatic region would be more complex due to the non-equivalence of the ortho, meta, and para protons, resulting in a series of multiplets. The signals for the chloroethoxy group would appear at similar chemical shifts to those predicted for the title compound, highlighting the effect of the adjacent oxygen and chlorine atoms.

This comparative guide, while based on predictions for the primary compound, provides a solid framework for researchers and drug development professionals to interpret and differentiate the ¹H NMR spectra of these and similar halogenated ethers. The provided experimental protocol and logical workflow further aid in the practical application of this powerful analytical technique.

Confirming the Structure of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS 13001-29-1) using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a definitive confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of using 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene (CAS 13001-29-1). We will explore the expected 13C NMR data, compare it with an alternative analytical technique, detail the experimental protocol, and provide a visual workflow for this process.

Predicted 13C NMR Data for CAS 13001-29-1

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)
C1, C3, C5Aromatic C-Cl130 - 135
C2Aromatic C-O150 - 155
C4, C6Aromatic C-H125 - 130
C7-O-CH2-65 - 70
C8-CH2-Cl40 - 45

Comparison with an Alternative: Mass Spectrometry

To provide a robust structural confirmation, 13C NMR is often used in conjunction with other analytical techniques. Mass spectrometry (MS) is a powerful tool that provides information about the molecular weight and fragmentation pattern of a molecule.

Feature13C NMR SpectroscopyMass Spectrometry (Electron Ionization - EI)
Information Provided Number and type of carbon environments.Molecular weight and fragmentation pattern.
Sample Requirement Typically 5-10 mg dissolved in a deuterated solvent.Microgram to nanogram quantities.
Data Interpretation Chemical shifts are correlated to functional groups.Fragmentation patterns are analyzed to deduce structural motifs.
Strengths Excellent for determining the carbon skeleton and identifying isomeric structures.High sensitivity and provides exact molecular weight.
Limitations Lower sensitivity compared to MS.Isomers can have similar fragmentation patterns.
Expected Data for CAS 13001-29-1 5 distinct signals corresponding to the 8 carbon atoms due to symmetry.Molecular ion peak (M+) at m/z ~258 (considering the most abundant isotopes of Cl). Characteristic fragment ions from the loss of the chloroethoxy side chain and chlorine atoms from the aromatic ring.

Experimental Protocol for 13C NMR

The following is a general protocol for acquiring a 13C NMR spectrum. Specific parameters may need to be optimized based on the available spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the 13C probe.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Use a standard proton-decoupled 13C pulse sequence.

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands of scans for 13C).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 2-5 seconds) to allow for full relaxation of the carbon nuclei.

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks (note: in standard proton-decoupled 13C NMR, integration is not always quantitative).

  • Analyze the chemical shifts to assign the peaks to the corresponding carbon atoms in the molecule.

Workflow for Structure Confirmation

The logical flow of confirming a chemical structure using 13C NMR is depicted in the following diagram.

structure_confirmation_workflow cluster_sample Sample Preparation cluster_nmr 13C NMR Analysis cluster_data Data Interpretation A Obtain Pure Sample of CAS 13001-29-1 B Dissolve in Deuterated Solvent A->B C Acquire 13C NMR Spectrum B->C D Process and Analyze Spectrum C->D F Compare Experimental and Predicted Spectra D->F E Predict 13C Chemical Shifts (Based on Proposed Structure) E->F G Structure Confirmed F->G Match H Structure Inconsistent F->H Mismatch

Caption: Workflow for structural confirmation using 13C NMR.

This guide provides a foundational understanding of how 13C NMR can be effectively utilized to confirm the structure of this compound. For unambiguous structure elucidation, it is always recommended to use a combination of spectroscopic techniques.

Inter-laboratory Comparison of Analytical Standards for Chlorinated Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical standards, methods, and inter-laboratory comparison data for the analysis of chlorinated pesticides. It is intended for researchers, scientists, and drug development professionals involved in pesticide residue analysis.

The accuracy and reliability of chlorinated pesticide analysis are paramount for ensuring food safety, environmental protection, and regulatory compliance. This is achieved through the use of well-characterized analytical standards, validated analytical methods, and participation in inter-laboratory comparison studies and proficiency testing (PT) schemes. This guide offers a comparative overview of these critical aspects.

The Role of Certified Reference Materials and Proficiency Testing

Certified Reference Materials (CRMs) and Proficiency Tests (PTs) are fundamental tools for quality control in analytical laboratories. CRMs are highly characterized materials with certified property values and associated uncertainties, used for method validation, calibration, and quality control.[1] PT schemes involve inter-laboratory comparisons of the same sample to assess the performance of participating laboratories and the reliability of their analytical methods.[2] Organizations like the National Metrology Institute of Japan develop CRMs and provide PTs for pesticide residue analysis in various food matrices.[3]

Comparison of Analytical Standards

Several providers offer a range of analytical standards for chlorinated pesticides, including single-component solutions, multi-component mixes, and CRMs certified under ISO 17034 and ISO/IEC 17025. While direct performance comparisons between manufacturers are not always publicly available, the quality and reliability of these standards are assured through their adherence to international standards.

Table 1: Selected Providers of Chlorinated Pesticide Analytical Standards

ProviderProduct OfferingsKey Features
Sigma-Aldrich (a subsidiary of Merck) Neat standards, single and multi-component solutions (PESTANAL®), Certified Reference Materials (TraceCERT®).CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[1] Provides detailed certificates of analysis.
AccuStandard Neat standards, single and multi-component solution CRMs.Offers a wide range of CRMs for methods published by regulatory bodies like USEPA and ASTM.[4]
Restek Certified Reference Materials (CRMs) for GC and LC multiresidue pesticide analysis.[5]CRMs are manufactured and QC-tested in ISO-accredited labs.[5]
CPAChem Certified Reference Materials for various pesticide classes, including organochlorines.[6]Provides a range of multi-component mixes.[6]

Inter-laboratory Comparison Data

Inter-laboratory studies provide valuable data on the performance of analytical methods and, by extension, the analytical standards used. The following tables summarize key performance data from various studies on chlorinated pesticide analysis.

Table 2: Performance Data from an Inter-laboratory Study on Organochlorine Pesticides in Drinking Water [2][7]

PesticideAssigned Value (µg/L)Reference Standard Deviation (µg/L)Acceptable z-scores (%)
Aldrin7.430.0720
β-Endosulfan25.260.2620
Heptachlor15.710.1720
Lindane (γ-HCH)4.510.0440
p,p'-DDE--16.7

Table 3: Recovery and Precision Data from the Validation of AOAC Official Method 2007.01 for Pesticide Residues in Food [8]

AnalyteMatrixFortification Level (ng/g)Recovery (%)Repeatability RSDr (%)Reproducibility RSDR (%)
ChlorpyrifosGrapes1098815
5097612
Endosulfan sulfateLettuce10951018
10096714
DieldrinOranges10921222
5093918

Table 4: Performance from a Proficiency Test for Chlorinated Pesticides in a Water Matrix [9]

AnalyteAssigned Value (µg/kg)Expanded Uncertainty (µg/kg)
Lindane25.047.48
Dieldrin12.824.71

Experimental Protocols

Accurate analysis of chlorinated pesticides relies on robust and validated experimental protocols. The following are summaries of widely used methods.

EPA Method 8081B: Organochlorine Pesticides by Gas Chromatography[12][13][14][15]

This method is used to determine the concentrations of various organochlorine pesticides in extracts from solid and liquid matrices using gas chromatography (GC) with an electron capture detector (ECD) or an electrolytic conductivity detector (ELCD).[10]

Method Summary:

  • Extraction: A measured volume or weight of the sample is extracted using a matrix-specific technique.

  • Cleanup: The extract undergoes one or more cleanup steps to remove interfering substances. Common techniques include alumina, Florisil, or silica gel column chromatography, and gel permeation chromatography.

  • Analysis: The cleaned extract is injected into a GC equipped with a capillary column for separation of the pesticides. Dual-column confirmation is often specified to ensure accurate identification.[11]

  • Detection: An ECD or ELCD is used for sensitive detection of the chlorinated pesticides.

AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS)[10][17][18]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[8][12]

Method Summary:

  • Extraction and Partitioning: A homogenized sample is extracted and partitioned with acetonitrile and a salt mixture (commonly magnesium sulfate and sodium acetate).[8][13]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is cleaned up by mixing with a sorbent material (such as primary secondary amine - PSA) and magnesium sulfate to remove interferences like organic acids, sugars, and water.[8][13]

  • Analysis: The final extract is then analyzed by GC-MS or LC-MS/MS.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison of analytical standards for chlorinated pesticides.

Caption: Workflow for an inter-laboratory comparison study.

References

Environmental Persistence of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Comparison to Other Volatile Organic Compounds (VOCs): A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of chemical compounds is a critical consideration in research and development, particularly for substances that have the potential to be released into the environment. This guide provides a comparative analysis of the environmental persistence of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene against a selection of common volatile organic compounds (VOCs). Due to the limited availability of direct experimental data on this compound, data for the structurally similar compound 1,3,5-trichlorobenzene is used as a surrogate for the purpose of this comparison. It is important to note that the chloroethoxy group may influence the environmental behavior of the target compound.

Comparative Analysis of Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. The half-life (t½) of a compound in a specific environmental compartment (air, water, soil) is a key indicator of its persistence.

Quantitative Data Summary

The following table summarizes the available data on the environmental half-lives of 1,3,5-trichlorobenzene and other common VOCs.

CompoundAir Half-LifeWater Half-LifeSoil Half-LifePrimary Degradation Pathways
1,3,5-Trichlorobenzene (surrogate) 16 - 38 days[1]Slowly biodegradable; half-life of ~35 days under specific anaerobic conditions[1]Slowly biodegradable[2][3]Atmospheric photooxidation, Anaerobic biodegradation
Benzene 1 - 14 days[4]Subject to volatilization and biodegradation[5]Biodegradation is a key removal process[5]Atmospheric photooxidation, Aerobic biodegradation
Toluene ~13 hours[6]Rapid volatilization and biodegradation[6]Rapid volatilization and biodegradation[7]Atmospheric photooxidation, Aerobic biodegradation
Ethylbenzene ~1 - 3 days[8][9]Subject to volatilization and biodegradation[10]Biodegradation by soil bacteria[9]Atmospheric photooxidation, Aerobic biodegradation
Xylene (mixed isomers) 16 - 28 hours[11]Volatilization is a major removal process; biodegradable[12]Volatilization and biodegradation are important fate processes[12][13]Atmospheric photooxidation, Aerobic biodegradation
Trichloroethylene (TCE) ~3 - 14 days[14][15][16]Persistent in subsurface waters (half-life of months to years)[14]Slow degradation in soil and groundwater[17]Atmospheric photooxidation, Anaerobic biodegradation

Note: Half-lives are highly dependent on environmental conditions such as temperature, microbial population, and presence of other chemicals.

Experimental Protocols for Assessing Environmental Persistence

The determination of a chemical's environmental persistence involves a series of standardized laboratory tests. Below are detailed methodologies for key experiments.

Aerobic Biodegradability Assessment (based on OECD Guideline 301 & 310)

These tests are designed to assess the readiness of a chemical to be biodegraded by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light.[18][19][20] The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake.[20]

  • Test Methods:

    • OECD 301A (DOC Die-Away): Biodegradation is determined by measuring the decrease of DOC.

    • OECD 301B (CO2 Evolution Test): Measures the CO2 produced from the ultimate biodegradation of the test substance.[21]

    • OECD 301F (Manometric Respirometry Test): Determines the oxygen uptake by the microorganisms during biodegradation.[21][22]

    • OECD 310 (CO2 in Sealed Vessels - Headspace Test): A screening method where CO2 evolution is determined by measuring the inorganic carbon produced in the headspace of sealed bottles.[23][24][25][26][27]

  • Inoculum: Typically sourced from the secondary effluent of a domestic wastewater treatment plant.[19]

  • Test Duration: Usually 28 days.[19][20]

  • Pass Levels: A substance is considered readily biodegradable if it shows >60% degradation (based on ThCO2 or ThOD) or >70% DOC removal within a 10-day window during the 28-day test.[20][21]

Analysis of Volatile Organic Compounds in Environmental Samples (based on EPA Method 8260)

This method is used for the quantification of VOCs in various matrices.

  • Principle: This method utilizes gas chromatography/mass spectrometry (GC/MS) to separate and identify volatile organic compounds.[28] For water and soil samples, a purge-and-trap system is commonly used for sample introduction.[28][29]

  • Sample Preparation (Purge-and-Trap):

    • An inert gas is bubbled through a water sample or a soil/water slurry.

    • The volatile compounds are purged from the sample matrix and carried into a sorbent trap.

    • The trap is heated, and the desorbed compounds are directed into the GC/MS system.

  • GC/MS Analysis:

    • The volatilized compounds are separated based on their boiling points and affinity for the GC column.

    • The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Quality Control: The method requires the analysis of blanks, standards, and matrix spikes to ensure data quality and accuracy.

Conceptual Degradation Pathway

The following diagram illustrates a generalized aerobic degradation pathway for a chlorinated aromatic compound, which is a plausible route for 1,3,5-trichlorobenzene and, by extension, could be an initial step for this compound.

A Chlorinated Aromatic Compound B Dioxygenation A->B Dioxygenase C cis-Dihydrodiol Intermediate B->C D Dehydrogenation C->D Dehydrogenase E Chlorocatechol D->E F Ring Cleavage E->F Dioxygenase G Intermediates F->G H TCA Cycle G->H

Caption: Generalized aerobic degradation pathway of a chlorinated aromatic compound.

This guide provides a foundational understanding of the environmental persistence of this compound in the context of other common VOCs. The provided experimental protocols offer a starting point for researchers to conduct further investigations into the specific environmental fate of this compound. The lack of direct data highlights the need for empirical studies to accurately assess its environmental risk.

References

Assessing the Bioaccumulation Potential of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in Aquatic Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioaccumulation potential of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene in aquatic life. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach, leveraging data from structurally similar surrogate compounds—trichlorobenzenes (TCBs) and polychlorinated diphenyl ethers (PCDEs)—to forecast its likely environmental behavior. This guide summarizes key physicochemical properties, presents available experimental bioaccumulation data for surrogate compounds, and details the standardized experimental protocol for assessing bioaccumulation in aquatic organisms.

Predictive Assessment of Bioaccumulation Potential

The potential of a chemical to bioaccumulate in an organism is closely linked to its physicochemical properties, particularly its lipophilicity (tendency to dissolve in fats and oils) and water solubility. The octanol-water partition coefficient (Log Kow, often represented by LogP) is a key indicator of lipophilicity; a higher Log Kow value generally suggests a greater potential for bioaccumulation.

While experimental data for this compound is scarce, its predicted physicochemical properties can be compared with those of well-studied compounds to estimate its bioaccumulation risk.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP (Log Kow)
This compound C8H6Cl4O259.954.26 - 4.6[1]
1,3,5-TrichlorobenzeneC6H3Cl3181.454.19[2]
Polychlorinated Diphenyl Ethers (avg.)VariesVariesVaries

The predicted LogP value for this compound suggests a significant potential for bioaccumulation in aquatic organisms. This is further supported by comparing it to surrogate compounds known to bioaccumulate.

Comparative Experimental Data of Surrogate Compounds

Experimental data on the bioaccumulation of trichlorobenzenes and polychlorinated diphenyl ethers in various aquatic species provide a basis for estimating the potential bioaccumulation of this compound. The Bioconcentration Factor (BCF) is a critical measure, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water.

Table 2: Experimental Bioconcentration Factor (BCF) Data for Surrogate Compounds in Aquatic Life

Surrogate CompoundSpeciesExposure ConcentrationBCF ValueReference
1,2,4-TrichlorobenzeneRainbow Trout3.2 ng/L1,300[3]
1,2,4-TrichlorobenzeneRainbow Trout52 ng/L3,200[3]
1,3,5-TrichlorobenzeneRainbow Trout2.3 ng/L1,800[3]
1,3,5-TrichlorobenzeneRainbow Trout45 ng/L4,100[3]
Polychlorinated Diphenyl Ethers (12 congeners)Danio rerio (zebrafish)Not specifiedLog BCF: 2.42-2.89 L/kg[4][5]

The BCF values for trichlorobenzenes are significant, indicating a high potential for these substances to accumulate in fish.[3] The log BCF values for various PCDEs in zebrafish also point to a considerable bioaccumulation potential.[4][5] Given the structural similarities and comparable lipophilicity, it is reasonable to infer that this compound would exhibit similar bioaccumulative behavior.

Experimental Protocols for Bioaccumulation Assessment

The standard method for determining the bioconcentration factor in fish is the OECD Test Guideline 305.[6] This protocol provides a harmonized and scientifically robust approach to assessing the bioaccumulation potential of chemicals.

Key Aspects of the OECD 305 Test Guideline:
  • Test Organisms: A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[6]

  • Exposure: The test involves two phases: an uptake phase where fish are exposed to the test substance in the water, and a depuration phase where they are transferred to clean water.[6]

  • Test Conditions: The study is typically conducted as a flow-through test to maintain a constant concentration of the test substance in the water.[6]

  • Data Collection: The concentration of the test substance is measured in both the fish tissue and the water at regular intervals throughout both phases.[6]

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Visualizing Bioaccumulation Concepts and Workflows

To better illustrate the key concepts and processes involved in bioaccumulation assessment, the following diagrams have been generated using the DOT language.

Bioaccumulation_Pathway cluster_environment Aquatic Environment cluster_organism Aquatic Organism Water Water Gills Gills Water->Gills Uptake Sediment Sediment Diet Diet Sediment->Diet Trophic Transfer Tissues Tissues Gills->Tissues Distribution Diet->Tissues Assimilation Tissues->Water Depuration

Caption: Conceptual pathway of chemical uptake and bioaccumulation in an aquatic organism.

OECD_305_Workflow Start Start Acclimation Acclimation of Test Organisms Start->Acclimation Uptake_Phase Uptake Phase: Exposure to Test Substance Acclimation->Uptake_Phase Depuration_Phase Depuration Phase: Transfer to Clean Water Uptake_Phase->Depuration_Phase Sampling Regular Sampling of Fish and Water Uptake_Phase->Sampling During Exposure Depuration_Phase->Sampling Post-Exposure Analysis Chemical Analysis of Substance Concentration Sampling->Analysis Calculation Calculation of Bioconcentration Factor (BCF) Analysis->Calculation End End Calculation->End

Caption: Simplified workflow of the OECD 305 bioaccumulation test.

Conclusion

In the absence of direct experimental data, a comparative analysis using surrogate compounds provides a strong indication that this compound possesses a significant potential for bioaccumulation in aquatic life. Its predicted lipophilicity, in conjunction with the high BCF values observed for structurally similar trichlorobenzenes and polychlorinated diphenyl ethers, suggests that this compound is likely to be persistent and may accumulate in the tissues of aquatic organisms. For a definitive assessment, experimental testing following standardized protocols such as the OECD Guideline 305 is strongly recommended. This would provide the necessary empirical data to accurately characterize its bioaccumulation risk and inform environmental safety assessments.

References

Reference Standards for the Analysis of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chemical compounds is paramount. This guide provides a comparative overview of commercially available reference standards for 1,3,5-Trichloro-2-(2-chloroethoxy)benzene, a chlorinated aromatic ether. Due to a lack of direct comparative studies and certified reference materials for this specific compound, this guide focuses on the available commercial options and provides general experimental protocols based on the analysis of structurally related molecules.

Comparison of Commercial Reference Standards

The selection of a suitable reference standard is critical for the accuracy and reliability of analytical results. For this compound (CAS No. 13001-29-1), several suppliers offer non-certified reference materials. The following table summarizes the key specifications of these standards. Researchers should be aware that some suppliers, such as Sigma-Aldrich, explicitly state that they do not provide analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.[1]

SupplierProduct NameCAS NumberMolecular FormulaPurity/Specification
BLDpharm This compound13001-29-1C8H6Cl4ONot specified
LookChem This compound13001-29-1C8H6Cl4O95+%
Crysdot This compound13001-29-1C8H6Cl4O95+%
American Custom Chemicals Corporation 2-(2,4,6-TRICHLOROPHENOXY)CHLOROETHANE13001-29-1C8H6Cl4O95.00%
Alichem This compound13001-29-1C8H6Cl4ONot specified

Note: The information in this table is based on data provided by the suppliers on their websites.[2][3] It is crucial to contact the suppliers directly for the most current specifications and to request a Certificate of Analysis (CoA) if available. Given the absence of certified reference materials, in-house validation of the identity and purity of the purchased standard is strongly recommended.

Experimental Protocols for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for the analysis of chlorinated hydrocarbons (e.g., Agilent J&W HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

Sample Preparation:

  • Accurately weigh a known amount of the this compound reference standard.

  • Dissolve the standard in a high-purity solvent such as hexane or dichloromethane to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the sample in the same solvent and dilute as necessary to fall within the calibration range.

GC-MS Conditions (starting point):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-400

Data Analysis:

Identification can be based on the retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using the peak area of a characteristic ion in selected ion monitoring (SIM) mode or by integrating the total ion chromatogram (TIC) peak and comparing it to the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds.

Instrumentation:

  • High-performance liquid chromatograph with a UV or diode array detector (DAD).

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent such as acetonitrile or methanol.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve and dilute samples in the mobile phase.

HPLC Conditions (starting point):

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

Data Analysis:

Identification is based on the retention time. Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound using a reference standard.

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting std_prep Prepare Stock Solution of Reference Standard cal_prep Prepare Calibration Standards (Serial Dilution) std_prep->cal_prep instrument GC-MS or HPLC Analysis cal_prep->instrument sample_prep Prepare Sample Solution sample_prep->instrument data_acq Data Acquisition (Chromatograms/Spectra) instrument->data_acq quant Quantification (Calibration Curve) data_acq->quant report Final Report quant->report

Caption: General workflow for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 1,3,5-Trichloro-2-(2-chloroethoxy)benzene must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance. According to supplier safety information, it is a solid that can cause skin and eye irritation and is very toxic to aquatic life. Due to its chemical structure as a chlorinated aromatic ether, it should be treated as a hazardous waste.

Based on the U.S. Environmental Protection Agency (EPA) regulations, wastes from the manufacturing and processing of chlorinated hydrocarbons are often categorized under the "F-list" of hazardous wastes from non-specific sources.[1][2][3][4][5] While a specific listing for this compound is not explicitly provided, it would likely fall under one of the F-codes for halogenated organic compounds. It is the responsibility of the waste generator to accurately classify the waste in accordance with local, state, and federal regulations.

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Skin SensitizationH317: May cause an allergic skin reactionP261, P272, P280, P302+P352, P333+P313, P362+P364
Hazardous to the Aquatic Environment (Acute)H400: Very toxic to aquatic lifeP273, P391
Hazardous to the Aquatic Environment (Chronic)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

PPE Requirements Table

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., Viton®, butyl rubber, or laminate). A lab coat or chemical-resistant apron should also be worn.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials such as sawdust.

  • Collection: Place the contained material and any contaminated cleaning supplies into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Emergency Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Proper Disposal Procedures

The disposal of this compound must be conducted in compliance with all applicable environmental regulations.

Waste Containerization and Labeling
  • Container Selection: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for many chlorinated aromatic compounds, but compatibility should be verified.[6][7][8][9]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").

Disposal Pathway
  • Segregation: Keep this waste stream separate from other chemical wastes to avoid potential reactions.

  • Licensed Disposal: Arrange for collection and disposal by a licensed hazardous waste management company.

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of chlorinated aromatic compounds.

Disposal Decision Workflow

A Waste Generation (this compound) B Characterize Waste (Hazardous) A->B C Select Appropriate Container (e.g., HDPE) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Area (Segregated, Ventilated) D->E F Arrange for Licensed Disposal E->F G Transport to Treatment Facility F->G H High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Protocol

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect the rinsate as hazardous waste.

  • Washing: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 1,3,5-Trichloro-2-(2-chloroethoxy)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3,5-Trichloro-2-(2-chloroethoxy)benzene. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, actionable steps for its use and disposal in a laboratory setting.

Safety and Hazard Information

While specific toxicological data for this compound is limited, its structure as a chlorinated aromatic ether suggests potential for skin and eye irritation, and potential hazards associated with chlorinated organic compounds. Therefore, a cautious approach to handling is essential.

Hazard Classification & Physical Properties
Chemical Name This compound
CAS Number 13001-29-1[1][2]
Molecular Formula C8H6Cl4O[1]
Molecular Weight 259.947 g/mol [1]
Appearance Solid (based on related compounds)
Anticipated Hazards May cause skin irritation, serious eye irritation, and may be harmful if swallowed.[3]
Environmental Hazards Potentially harmful to aquatic life.

Operational Plan for Safe Handling

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[7][8][9][10] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

    • Wear full-length pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[8]

3. Handling Procedures:

  • Before use, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.

  • Weigh and transfer the solid compound in a fume hood to avoid generating dust.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.[11]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spills:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible hazardous waste container. Chlorinated and non-chlorinated waste streams should be segregated.[12][13]

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program, likely via high-temperature incineration.[12][14] Do not dispose of this chemical down the drain or in regular trash.[13]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench Experiment complete cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_area Clean Work Area cleanup_decon->cleanup_area disp_solid Segregate Solid Waste cleanup_area->disp_solid disp_liquid Segregate Liquid Waste cleanup_area->disp_liquid disp_container Store in Labeled Container disp_solid->disp_container disp_liquid->disp_container disp_pickup Arrange for Pickup disp_container->disp_pickup

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.